(Butylamino)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMZKAWNAKPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184186 | |
| Record name | (Butylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-04-6 | |
| Record name | 2-(Butylamino)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Butylamino)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3010-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Butylamino)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (butylamino)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Butylamino)acetonitrile physical and chemical properties
An In-depth Technical Guide to (Butylamino)acetonitrile: Physical and Chemical Properties
Abstract
This compound, an α-aminonitrile, is a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and synthetic applications. Detailed experimental protocols for its synthesis via the Strecker reaction are presented, along with graphical representations of the reaction mechanism and experimental workflow to aid researchers, scientists, and drug development professionals in its effective utilization.
Chemical Identity
This compound is an organic compound containing both a secondary amine and a nitrile functional group. Its chemical identity is well-defined by various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | 2-(Butylamino)acetonitrile |
| CAS Number | 3010-04-6[1] |
| EC Number | 221-132-7 |
| Linear Formula | CH3(CH2)3NHCH2CN |
| SMILES | CCCCNCC#N |
| InChI | 1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3[1] |
| InChIKey | SPMMZKAWNAKPJM-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C6H12N2 | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 85 °C at 9 mmHg | [2] |
| Density | 0.891 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.434 | [2] |
| logP (Octanol/Water Partition Coefficient) | -0.54 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the N-H and C≡N functional groups. The NIST WebBook and other sources provide reference spectra.[1][5][6]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data would provide detailed information about the carbon-hydrogen framework of the molecule.
Reactivity and Synthetic Applications
This compound is primarily utilized as a synthetic intermediate. Its reactivity is centered around the amino and nitrile functionalities.
A key application is in the Strecker synthesis of α-amino acids.[7] In this reaction, an aldehyde or ketone reacts with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. This compound can be considered as being formed from the reaction of butylamine, formaldehyde, and a cyanide source.[7] It can serve as a building block for the synthesis of more complex molecules, particularly N-butyl substituted α-amino acids and their derivatives.[7]
Experimental Protocols
The following is a generalized experimental protocol for the formation of an α-aminonitrile, a class of compounds to which this compound belongs, via the Strecker reaction.[7]
Materials:
-
Aldehyde (1.0 eq)
-
Dibutylamine (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add dibutylamine dropwise to the stirred solution.
-
If a catalyst is used, it should be added at this stage.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Warm the reaction to room temperature and continue stirring for an additional 1-2 hours to facilitate imine formation.
-
The subsequent addition of a cyanide source would lead to the formation of the α-aminonitrile.
Visualizations
Plausible Synthetic Pathway: Strecker Reaction
Caption: Plausible synthetic pathway for this compound.
Experimental Workflow: α-Aminonitrile Synthesis
Caption: Generalized workflow for α-aminonitrile synthesis.
Logical Relationship: Reactants to Product
Caption: Logical relationship of reactants in the synthesis.
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] It is harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][9][10]
References
- 1. This compound [webbook.nist.gov]
- 2. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]
- 3. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Acetonitrile - Wikipedia [en.wikipedia.org]
- 5. (N-BUTYLAMINO)ACETONITRILE(3010-04-6) IR Spectrum [m.chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. airgas.com [airgas.com]
- 10. liverpool.ac.uk [liverpool.ac.uk]
In-Depth Technical Guide: (Butylamino)acetonitrile (CAS 3010-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Butylamino)acetonitrile, with the CAS number 3010-04-6, is a chemical intermediate belonging to the class of α-aminonitriles. Its structure, featuring a secondary amine and a nitrile group on the same methylene bridge, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Strecker reaction, and its potential applications in the preparation of various derivatives and as a scaffold in medicinal chemistry.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3010-04-6 | [1][2] |
| Molecular Formula | C₆H₁₂N₂ | [1][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| Appearance | Liquid (presumed) | N/A |
| Boiling Point | 85 °C at 9 mmHg | [1][2] |
| Density | 0.891 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.434 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| SMILES | CCCCNCC#N | [1][3] |
| InChI Key | SPMMZKAWNAKPJM-UHFFFAOYSA-N | [1][3] |
This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated place, away from heat and open flames.
Table 2: Safety and Hazard Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Synthesis of this compound
The primary method for synthesizing α-aminonitriles like this compound is the Strecker reaction. This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde), a primary amine (butylamine), and a cyanide source.
Reaction Mechanism
The Strecker synthesis proceeds through the initial formation of an imine from the reaction of butylamine and formaldehyde. Subsequent nucleophilic attack by the cyanide ion on the imine intermediate yields this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the principles of the Strecker reaction.
Materials:
-
Butylamine
-
Formaldehyde (37% aqueous solution)
-
Potassium Cyanide (KCN)
-
Hydrochloric Acid (HCl) for pH adjustment (optional)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Imine Formation: In a well-ventilated fume hood, charge a round-bottom flask with butylamine (1.0 equivalent). Cool the flask in an ice bath.
-
Slowly add a 37% aqueous solution of formaldehyde (1.1 equivalents) to the cooled and stirring butylamine. Maintain the temperature below 10 °C during the addition.
-
Allow the mixture to stir in the ice bath for 30 minutes to facilitate the formation of the imine intermediate.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (1.2 equivalents) in a minimal amount of cold water. Caution: Potassium cyanide is extremely toxic. Handle with appropriate safety precautions, including wearing gloves and working in a fume hood.
-
Slowly add the potassium cyanide solution to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the complete addition of the cyanide solution, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Experimental Workflow
Applications in Organic Synthesis
This compound serves as a valuable intermediate for the synthesis of a variety of nitrogen-containing compounds, primarily through reactions involving its secondary amine functionality.[1]
Synthesis of N-Substituted Amides, Carbamates, and Sulfonamides
The secondary amine in this compound can readily react with acyl chlorides, isocyanates, and sulfonyl chlorides to form the corresponding N-substituted amides, carbamates, and sulfonamides, respectively. These derivatives can be of interest in medicinal chemistry and materials science.
Conceptual Application in Agrochemical Synthesis
While direct literature is limited, the structure of this compound suggests its potential as a synthon in the synthesis of agrochemicals. For instance, α-aminonitriles can be precursors to heterocyclic structures that form the core of some fungicides.
Biological Relevance
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is accessible through the robust Strecker reaction. The reactivity of its secondary amine allows for the straightforward synthesis of various derivatives, which may have applications in drug discovery and materials science. Further research into the biological activity of this compound and its derivatives is warranted, given the known anthelmintic properties of the broader class of aminoacetonitrile derivatives. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. (ブチルアミノ)アセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]
- 3. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (Butylamino)acetonitrile from Butylamine: A Technical Guide
This technical guide provides an in-depth overview of the synthesis of (butylamino)acetonitrile from butylamine, primarily through the Strecker synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.
Introduction
This compound is a valuable intermediate in organic synthesis. Its preparation from butylamine is a classic example of the Strecker synthesis, a three-component reaction involving an amine, an aldehyde (in this case, formaldehyde), and a cyanide source.[1][2] This one-pot reaction is an efficient method for the formation of α-aminonitriles, which are precursors to amino acids and other important nitrogen-containing compounds.[3][4]
Reaction Pathway and Mechanism
The synthesis proceeds via the formation of an intermediate iminium ion from the reaction of butylamine and formaldehyde. This is followed by the nucleophilic addition of a cyanide ion to the iminium carbon, yielding the final product, this compound.[2][3]
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its physical properties.
| Parameter | Value | Reference |
| Reactant Stoichiometry | ||
| Butylamine | 1.0 mole equivalent | [1] |
| Formaldehyde | 1.0 mole equivalent | [1] |
| Sodium Cyanide | 1.0 mole equivalent | [1] |
| Reaction Conditions | ||
| Temperature | 0-10°C (addition), then room temperature | [1] |
| Reaction Time | 12-24 hours | [1] |
| Product Properties | ||
| Molecular Formula | C₆H₁₂N₂ | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| Boiling Point | 85 °C at 9 mm Hg | [6] |
| Density | 0.891 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.434 | [6] |
Experimental Protocol
The following protocol is adapted from established procedures for the Strecker synthesis of analogous α-aminonitriles.[1]
4.1. Materials and Equipment
-
n-Butylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
4.2. Procedure
-
Amine Salt Formation: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add n-butylamine (1.0 mole equivalent). Slowly add an equimolar amount of concentrated hydrochloric acid, diluted with water, while stirring. Continue stirring until the butylamine salt is fully dissolved.
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (1.0 mole equivalent) to the stirred solution from a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C during this addition.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (1.0 mole equivalent) in a minimal amount of water. Caution: Sodium cyanide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Slowly add the sodium cyanide solution to the reaction mixture using the dropping funnel, ensuring the temperature remains below 10 °C.
-
Reaction: Once the addition of all reagents is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[1]
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sodium Cyanide: Sodium cyanide is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.
-
Reagents: Butylamine, formaldehyde, and hydrochloric acid are corrosive and should be handled with care.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]
An In-depth Technical Guide to the Spectral Data of (Butylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (butylamino)acetonitrile, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.51 | s | 2H | N-CH₂ -CN |
| 2.64 | t | 2H | CH₂ -NH |
| 1.48 | p | 2H | CH₂ -CH₂-NH |
| 1.35 | h | 2H | CH₂ -CH₃ |
| 0.92 | t | 3H | CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 117.7 | C N |
| 50.1 | C H₂-NH |
| 37.1 | N-C H₂-CN |
| 31.7 | C H₂-CH₂-NH |
| 20.4 | C H₂-CH₃ |
| 13.9 | C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium, Broad | N-H Stretch |
| 2958, 2932, 2872 | Strong | C-H Stretch (Aliphatic) |
| 2245 | Medium | C≡N Stretch (Nitrile) |
| 1466 | Medium | C-H Bend (CH₂) |
| 1128 | Medium | C-N Stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 112 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [M - C₂H₅]⁺ |
| 56 | 60 | [C₄H₈]⁺ |
| 44 | 85 | [C₂H₆N]⁺ |
| 41 | 40 | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and a total of 1024 scans. Proton decoupling was applied during the acquisition.
-
Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) salt plates.
-
Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The volatile liquid sample of this compound was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) inlet.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used for analysis.
-
Ionization: The sample was ionized using a 70 eV electron beam.
-
Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.
Caption: Workflow for Spectroscopic Analysis.
Molecular weight and formula of (Butylamino)acetonitrile
An In-depth Technical Guide to (Butylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on this compound, a valuable intermediate in organic synthesis. It covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Chemical and Physical Properties
This compound, also known as N-n-Butylaminoacetonitrile, is a chemical compound with the CAS Registry Number 3010-04-6.[1][2][3] Its molecular structure and properties make it a useful building block in the synthesis of more complex molecules.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [1][2][3][4][5] |
| Molecular Weight | 112.17 g/mol | [2][3][5] |
| Monoisotopic Mass | 112.10005 Da | [4] |
| CAS Number | 3010-04-6 | [1][2][3] |
| Boiling Point | 85 °C at 9 mmHg | [3][6] |
| Density | 0.891 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.434 | [3][6] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the Strecker reaction. This well-established method involves the reaction of an amine (butylamine) with an aldehyde (formaldehyde) and a cyanide source to form an α-aminonitrile.
Experimental Protocol: Strecker Synthesis
This protocol outlines a generalized procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Butylamine (C₄H₁₁N)
-
Formaldehyde solution (37% in H₂O)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Standard laboratory glassware for organic synthesis
-
Ice bath
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, combine butylamine (1.0 equivalent) with a suitable solvent like dichloromethane.
-
Slowly add formaldehyde solution (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours to ensure the complete formation of the intermediate imine/iminium ion.
-
-
Cyanide Addition:
-
In a separate beaker, dissolve sodium cyanide (1.0 equivalent) in a minimal amount of water.
-
Caution: This step is exothermic and releases toxic hydrogen cyanide gas if the solution becomes acidic. Perform this step in a well-ventilated fume hood.
-
Carefully add the aqueous cyanide solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
-
Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
-
Visualized Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound via the Strecker reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. PubChemLite - this compound (C6H12N2) [pubchemlite.lcsb.uni.lu]
- 5. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]
Technical Guide: Physicochemical Properties and Synthesis of (Butylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of (Butylamino)acetonitrile, specifically its boiling point and density. Detailed experimental protocols for the determination of these properties are presented to ensure accurate and reproducible results in a laboratory setting. Furthermore, this guide outlines the synthetic workflow for this compound, a versatile building block in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds relevant to agrochemical and pharmaceutical research.
Physicochemical Properties
This compound is a chemical intermediate with properties that are crucial for its handling, purification, and application in synthetic chemistry. The primary physical constants, boiling point and density, are summarized below.
Data Presentation
The experimentally determined boiling point and density of this compound are presented in Table 1.
| Property | Value | Conditions |
| Boiling Point | 85 °C | at 9 mmHg |
| Density | 0.891 g/mL | at 25 °C |
Experimental Protocols
Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and use in further applications. The following sections detail the methodologies for measuring the boiling point and density of this compound.
Determination of Boiling Point under Reduced Pressure
Given that this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for its purification and the determination of its boiling point to prevent potential decomposition.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: Place a small volume of crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Distillation:
-
Begin stirring the sample and gradually apply vacuum to the system, adjusting to the desired pressure (e.g., 9 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.
-
Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This temperature is the boiling point of the substance at that specific reduced pressure.[1]
-
Determination of Density
The density of a liquid can be accurately determined using a pycnometer or by measuring the mass of a known volume.
Methodology using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: Place a clean and dry graduated cylinder on an analytical balance and tare its mass.
-
Volume Measurement: Carefully transfer a precise volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the exact volume, reading the bottom of the meniscus.
-
Mass of Cylinder with Liquid: Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass.
-
Calculation:
-
Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the this compound.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume). For accurate results, this procedure should be repeated multiple times, and the average value should be reported.
-
Synthesis of this compound: Experimental Workflow
This compound can be synthesized via a Strecker-type reaction involving butylamine, formaldehyde, and a cyanide source. The general experimental workflow is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the handling and application of this compound.
References
Commercial Availability and Suppliers of (Butylamino)acetonitrile: A Technical Guide
For researchers, scientists, and drug development professionals, sourcing key chemical intermediates is a critical step in the discovery and development pipeline. (Butylamino)acetonitrile, a versatile building block in organic synthesis, is valued for its role in the preparation of more complex molecules, including amides, carbamates, and sulfonamides.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and relevant technical data to facilitate its procurement and application in research.
Physicochemical Properties
This compound, with the CAS number 3010-04-6, is a chemical compound with the linear formula CH3(CH2)3NHCH2CN. Its molecular weight is 112.17 g/mol .[1] It is a combustible liquid with a boiling point of 85 °C at 9 mmHg and a density of 0.891 g/mL at 25 °C.[1]
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound, primarily for research and development purposes. The available purity levels and quantities vary among suppliers. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and stock availability are subject to change and direct inquiry with the supplier is recommended.
| Supplier | CAS Number | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 3010-04-6 | 97% | Discontinued | Formerly available, may have historical data. |
| Matrix Scientific | 18071-38-0(Di-n-butylamino)acetonitrile | Not Specified | 25.00g, 100.00g | Pricing available upon inquiry.[3] |
| ChemicalBook | 3010-04-6 | 99.00% | Price per gram available | Lists multiple suppliers.[1] |
| CP Lab Safety | 3010-04-6 | 97% | 5 grams | For professional, industrial, or research use only.[4] |
| Weifang Yangxu Group Co., Ltd. | 3010-04-6 | 99% | Bulk quantities available | Offers large production capacity.[5] |
| Hangzhou Keying Chem Co., Ltd. | 3010-04-6 | 98% Min | Not Specified | Listed as a pharmaceutical intermediate. |
Experimental Protocols: Synthesis via Strecker Reaction
While specific experimental protocols for the direct application of this compound are often proprietary or application-dependent, its synthesis is a well-established process. The most common method for preparing α-aminonitriles like this compound is the Strecker synthesis.[6][7] This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde in this case), an amine (butylamine), and a cyanide source.[7]
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
Butylamine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl) for pH adjustment
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O) for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
Procedure:
-
Imine Formation:
-
In a well-ventilated fume hood, dissolve butylamine (1.0 equivalent) in a suitable solvent like water or a water/methanol mixture in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Slowly add formaldehyde (1.1 equivalents) to the stirred solution while maintaining the temperature below 10 °C.[7]
-
Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.[7][8]
-
-
Cyanide Addition:
-
In a separate beaker, carefully dissolve potassium cyanide (1.2 equivalents) in a minimal amount of cold water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Slowly add the cyanide solution to the reaction mixture using a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[7]
-
-
Reaction and Work-up:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).[7]
-
Combine the organic layers and wash with brine (2 x 50 mL).[7]
-
-
Purification:
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an α-aminonitrile, such as this compound, via the Strecker reaction.
Caption: General workflow for the synthesis of this compound via the Strecker reaction.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]
References
- 1. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]
- 2. This compound 97 3010-04-6 [sigmaaldrich.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. (N-BUTYLAMINO)ACETONITRILE, CasNo.3010-04-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Core Safety, Handling, and MSDS for (Butylamino)acetonitrile: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive guide to the safety, handling, and Material Safety Data Sheet (MSDS) information for (butylamino)acetonitrile. Due to limited publicly available, in-depth safety and toxicological data for this compound, this guide leverages detailed information from acetonitrile as a close structural and chemical analog. This information should be used as a guide and supplemented with professional judgment and a thorough risk assessment before handling this compound.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C6H12N2.[1][2][3] It is also known by other names, including N-n-Butylaminoacetonitrile and Acetonitrile, (butylamino)-.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12N2 | [1][2][3] |
| Molecular Weight | 112.17 g/mol | [1][2][3] |
| CAS Number | 3010-04-6 | [1][3] |
| Boiling Point | 85 °C at 9 mm Hg | [1] |
| Density | 0.891 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.434 | [1] |
| Storage Temperature | Room Temperature | [1] |
Hazard Identification and Classification
Diagram 1: Assumed GHS Classification Pathway
References
The Dawn of Synthetic Amino Acids: A Technical Guide to the Discovery and First Synthesis of Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and first reported synthesis of α-aminonitriles, a cornerstone of organic chemistry that paved the way for the laboratory synthesis of amino acids. This breakthrough, known as the Strecker synthesis, remains a fundamental and versatile method in the repertoire of synthetic chemists, particularly in the fields of drug discovery and development where unnatural amino acids are of significant interest.
The Discovery: Adolph Strecker and the Synthesis of Alanine
In 1850, the German chemist Adolph Strecker reported a groundbreaking series of chemical reactions that, for the first time, produced an amino acid from simple starting materials in the laboratory.[1][2] His work, published in the journal Annalen der Chemie und Pharmacie, detailed the reaction of acetaldehyde with ammonia and hydrogen cyanide to produce an intermediate α-aminonitrile, which upon hydrolysis, yielded the amino acid alanine.[1][3] This elegant, multi-component reaction demonstrated a new pathway to the fundamental building blocks of proteins and opened a new era in the study of these vital molecules.[4]
The Strecker synthesis was a landmark achievement, providing a rational and reproducible method for creating amino acids, which had previously only been obtainable from natural sources.[4] The simplicity and robustness of the reaction have allowed it to endure for over 170 years, with numerous modifications and applications developed since its initial discovery.[5]
The First Reported Synthesis: A Two-Stage Process
The original Strecker synthesis is a two-stage process.[6] The first stage involves the one-pot reaction of an aldehyde (or ketone), ammonia, and a cyanide source to form an α-aminonitrile.[7] The second stage is the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid, yielding the final amino acid.[1][5][7]
Key Chemical Transformations
The core of the Strecker synthesis involves two key chemical transformations:
-
Iminium Ion Formation and Nucleophilic Attack: The aldehyde and ammonia first react to form a hemiaminal, which then dehydrates to form an iminium ion. The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion to form the stable α-aminonitrile.[1]
-
Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to a carboxylic acid. This transformation proceeds through a carboximidate intermediate to yield the final α-amino acid.
Quantitative Data of the First Synthesis
For illustrative purposes, the table below summarizes the key components of the first reported synthesis.
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |
| Acetaldehyde | CH₃CHO | 44.05 | Carbonyl source |
| Ammonia | NH₃ | 17.03 | Amine source |
| Hydrogen Cyanide | HCN | 27.03 | Cyanide source |
| α-Aminopropionitrile | CH₃CH(NH₂)CN | 70.09 | Intermediate |
| Alanine | CH₃CH(NH₂)COOH | 89.09 | Final Product |
Experimental Protocols of the First Reported Synthesis
The following is a reconstruction of the likely experimental protocol for the first synthesis of an aminonitrile, based on historical accounts and modern understanding of the Strecker reaction. It is important to note that the original 1850 publication may not have specified all of these parameters with the same level of detail as a modern experimental section.
Objective: To synthesize α-aminopropionitrile as an intermediate for the synthesis of racemic alanine.
Materials:
-
Acetaldehyde (ethanal)
-
Aqueous ammonia solution
-
Hydrogen cyanide (or a source of cyanide such as potassium cyanide)
-
Hydrochloric acid (for hydrolysis)
-
Diethyl ether (for extraction)
-
Apparatus for heating and distillation
Procedure:
Stage 1: Synthesis of α-Aminopropionitrile
-
In a well-ventilated fume hood, a cooled aqueous solution of ammonia is mixed with acetaldehyde.
-
To this mixture, an aqueous solution of hydrogen cyanide is added slowly with constant stirring. The reaction is exothermic and cooling may be necessary to maintain a moderate temperature.
-
The reaction mixture is stirred for a period of time to allow for the formation of the α-aminopropionitrile. The exact duration in the original experiment is not specified, but modern protocols often allow the reaction to proceed for several hours to overnight.
-
The resulting solution containing the α-aminopropionitrile is then subjected to an extraction with a suitable organic solvent, such as diethyl ether, to isolate the aminonitrile from the aqueous reaction mixture.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is carefully removed by distillation to yield the crude α-aminopropionitrile.
Stage 2: Hydrolysis to Alanine
-
The crude α-aminopropionitrile is treated with a strong acid, such as concentrated hydrochloric acid.
-
The mixture is heated under reflux for several hours to effect the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling, the resulting solution is neutralized with a base to precipitate the crude alanine.
-
The crude amino acid is then purified by recrystallization from a suitable solvent, such as a water/ethanol mixture, to obtain the final product.
Visualizing the Synthesis
The following diagrams illustrate the key signaling pathway (reaction mechanism) and a logical workflow for the first reported synthesis of an aminonitrile.
Caption: Reaction mechanism for the formation of α-aminopropionitrile.
Caption: Experimental workflow of the first aminonitrile synthesis.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Amino Acid Synthesis [drugfuture.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Strecker Synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: (Butylamino)acetonitrile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Butylamino)acetonitrile is an α-aminonitrile, a class of organic compounds featuring both an amino and a nitrile functional group attached to the same carbon atom. These molecules are valuable intermediates in organic synthesis, primarily serving as precursors for α-amino acids and various nitrogen-containing heterocycles. The reactivity of this compound is intrinsically linked to the chemical transformations of these two functional groups.
This document provides detailed application notes and experimental protocols for the use of this compound in the Strecker amino acid synthesis, focusing on its role as a key intermediate for the preparation of N-butyl substituted amino acids.
Core Application: Synthesis of N-Butylglycine via Hydrolysis
The most prominent application of this compound is its role as a direct precursor to N-butylglycine, an N-substituted α-amino acid. This transformation is achieved through the hydrolysis of the nitrile functional group. The hydrolysis can be performed under either acidic or basic conditions, with the choice of conditions often depending on the compatibility of other functional groups within the molecule and desired reaction kinetics.
Experimental Protocols
1. Acidic Hydrolysis of this compound to N-Butylglycine Hydrochloride
This protocol outlines the hydrolysis of the nitrile group under strong acidic conditions to yield the hydrochloride salt of N-butylglycine.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 6 M solution of hydrochloric acid (approximately 10-15 mL per gram of aminonitrile).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.
-
The resulting crude solid is N-butylglycine hydrochloride. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
2. Basic Hydrolysis of this compound to N-Butylglycine
This protocol describes the hydrolysis of the nitrile under alkaline conditions, followed by neutralization to yield the free amino acid.
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Hydrochloric Acid (for neutralization)
-
Rotary evaporator
-
Ion-exchange chromatography column (optional)
-
-
Procedure:
-
Prepare a 4 M aqueous solution of sodium hydroxide.
-
In a round-bottom flask, add this compound (1.0 eq) and the 4 M NaOH solution (approximately 10 mL per gram of aminonitrile).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the evolution of ammonia gas (a byproduct of the reaction) as an indicator of reaction progress. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture to pH 7 using a dilute solution of hydrochloric acid.
-
Concentrate the neutralized solution under reduced pressure to remove water.
-
The resulting solid will be a mixture of N-butylglycine and sodium chloride.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by passing the aqueous solution through an ion-exchange column to remove the inorganic salts.
-
Quantitative Data
The following table summarizes typical reaction conditions and yields for the hydrolysis of N-substituted α-aminonitriles, which are analogous to the hydrolysis of this compound.
| Hydrolysis Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference Analogue |
| Acidic Hydrolysis | 6 M HCl | 100-110 | 4-8 | 85-95 | Hydrolysis of various α-aminonitriles |
| Basic Hydrolysis | 4 M NaOH | 100-110 | 2-6 | 80-90 | Hydrolysis of N- and N,N-substituted nitriles |
Visualizing the Synthetic Pathways
Diagram 1: Strecker Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Hydrolysis of this compound to N-Butylglycine
Caption: Hydrolysis pathways from this compound.
Other Potential Applications
While the primary application is the synthesis of N-butylglycine, this compound can serve as a versatile building block in other synthetic transformations.
-
Reduction to Diamines: The nitrile group can be reduced using various reducing agents (e.g., lithium aluminum hydride, catalytic hydrogenation) to yield the corresponding diamine, N-butyl-1,2-ethanediamine. This diamine can be a valuable precursor for the synthesis of ligands, chelating agents, and heterocyclic compounds.
-
Alkylation at the α-Carbon: Under strongly basic conditions, the α-proton (the proton on the carbon bearing the amino and nitrile groups) can be abstracted to form a carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position, leading to the synthesis of more complex N-butyl-α-amino acids after subsequent hydrolysis.
-
Reactions with Nucleophiles: The nitrile group can be attacked by other nucleophiles besides water. For instance, reaction with aminothiols can lead to the formation of thiazoline derivatives, which can be further transformed into thiol-containing dipeptides.[1]
These alternative applications highlight the potential of this compound as a versatile intermediate for the synthesis of a diverse range of nitrogen-containing molecules relevant to pharmaceutical and materials science research. Detailed protocols for these applications would be highly substrate- and reagent-dependent and would require specific literature consultation for optimization.
References
Application Notes and Protocol for the Synthesis of Amides from Nitriles
Introduction
The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical and materials science. While the user specified (butylamino)acetonitrile, this α-aminonitrile is not typically employed as a direct reagent for the synthesis of a wide range of amides. Its primary application lies in the Strecker synthesis of α-amino acids. However, the broader class of compounds to which it belongs, nitriles, are common precursors for amide synthesis. This document provides a detailed protocol for a well-established method of converting nitriles to primary amides through catalytic hydration. This approach is characterized by its high efficiency and tolerance of various functional groups.
The hydration of nitriles offers a direct and atom-economical route to primary amides. Several catalytic systems have been developed for this transformation, utilizing transition metals to achieve high yields under mild conditions. One notable method involves the use of a platinum-based catalyst, which has demonstrated high activity and chemoselectivity for this conversion. Other methods include the use of ruthenium, copper, and iron catalysts, as well as base-catalyzed hydration.[1][2][3][4]
This protocol will focus on a general and robust method for the catalytic hydration of nitriles to primary amides, providing researchers with a reliable procedure for this important transformation.
Experimental Protocol: Platinum-Catalyzed Hydration of Nitriles to Amides
This protocol is adapted from established procedures for the hydration of nitriles using a homogeneous platinum-based catalyst.[5]
Materials:
-
Nitrile substrate
-
Platinum-based catalyst (e.g., Ghaffar-Parkins catalyst)[5]
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile substrate (1.0 eq) and the platinum-based catalyst (0.005 eq).
-
Solvent Addition: Add a 2:1 mixture of ethanol and water to the flask. The reaction concentration should be approximately 0.5 M.
-
Reaction Conditions: The reaction mixture is heated to 80°C with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 5 hours.[5]
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.[5]
-
The resulting residue is redissolved in a suitable organic solvent, such as methanol.[5]
-
The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[5]
-
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide.[5]
Data Presentation
The following table summarizes the yields of various primary amides synthesized from their corresponding nitriles using a platinum-based catalyst, demonstrating the broad applicability of this method.[5]
| Entry | Nitrile Substrate | Amide Product | Yield (%) |
| 1 | Benzonitrile | Benzamide | 95 |
| 2 | 4-Methoxybenzonitrile | 4-Methoxybenzamide | 98 |
| 3 | 4-Chlorobenzonitrile | 4-Chlorobenzamide | 92 |
| 4 | 2-Furonitrile | 2-Furamide | 95 |
| 5 | Pivalonitrile | Pivalamide | 85 |
| 6 | Cyclopropanecarbonitrile | Cyclopropanecarboxamide | 88 |
Alternative Methods for Amide Synthesis from Nitriles
While the platinum-catalyzed hydration is highly effective, other methods are also widely used:
-
Base-Catalyzed Hydration: Inexpensive and readily available bases like sodium hydroxide can catalyze the hydration of aromatic nitriles to their corresponding amides.[1]
-
Anhydrous Hydration using Aldoximes: A rhodium catalyst can facilitate the conversion of nitriles to amides under neutral and anhydrous conditions, using an aldoxime as the water source. This method is particularly useful for substrates with acid or base-labile functional groups.[6][7]
-
Iron-Catalyzed Synthesis from Nitriles and Amines: An iron-catalyzed coupling of nitriles with amines provides a direct route to N-substituted amides.[3]
-
Ruthenium-Catalyzed Hydration: A heterogeneous catalyst of ruthenium hydroxide on alumina can effectively catalyze the hydration of nitriles in water.[4]
Visualizations
Experimental Workflow for Platinum-Catalyzed Amide Synthesis
Caption: Workflow for the platinum-catalyzed synthesis of amides from nitriles.
General Reaction Scheme for Nitrile Hydration
Caption: General chemical equation for the hydration of a nitrile to a primary amide.
References
- 1. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Hydration of Nitriles to Amides: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Application of (Butylamino)acetonitrile in Medicinal Chemistry: A Detailed Overview
(Butylamino)acetonitrile , a member of the α-aminonitrile family of organic compounds, serves as a versatile building block in medicinal chemistry. Its primary application lies in its use as a synthetic intermediate for the construction of more complex molecules with therapeutic potential. While direct pharmacological activity of this compound itself is not extensively documented, its derivatives have been explored in the development of agents targeting prevalent diseases such as type 2 diabetes and parasitic infections.
Core Applications in Drug Discovery
The reactivity of this compound is centered around its α-aminonitrile moiety, which can be readily transformed into other functional groups, making it a valuable synthon for creating diverse molecular scaffolds. The two principal areas where derivatives of this compound and related compounds have shown promise are:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. Several approved drugs, known as "gliptins," are DPP-4 inhibitors.[1] The synthesis of certain DPP-4 inhibitors involves the use of α-aminonitrile derivatives as key intermediates.[2] These compounds often mimic the structure of the natural substrates of DPP-4.
-
Anthelmintic Agents: Aminoacetonitrile derivatives (AADs) have emerged as a novel class of synthetic compounds with potent activity against parasitic nematodes.[3] These compounds have shown efficacy against strains that are resistant to existing anthelmintic drugs, highlighting their potential to address the growing challenge of drug resistance in veterinary and human medicine.
Synthesis of this compound Derivatives
This compound is typically synthesized through a multicomponent reaction known as the Strecker synthesis. This reaction involves the condensation of an aldehyde (such as formaldehyde), an amine (butylamine), and a cyanide source. The resulting α-aminonitrile can then be further modified to introduce various pharmacophores and optimize its biological activity.
Experimental Protocols
While specific protocols for the direct application of this compound in the synthesis of marketed drugs are proprietary, the following sections provide generalized experimental procedures for the synthesis of α-aminonitriles and their derivatives, based on established chemical literature.
Protocol 1: Synthesis of this compound via Strecker Reaction
This protocol outlines the general procedure for the synthesis of an N-substituted α-aminonitrile.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Butylamine
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of butylamine in diethyl ether is cooled in an ice bath.
-
Formaldehyde solution is added dropwise to the stirred butylamine solution while maintaining the temperature below 10°C.
-
A solution of potassium cyanide in water is then added slowly to the reaction mixture.
-
The reaction is allowed to stir at room temperature overnight.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Safety Note: Potassium cyanide is highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 2: General Procedure for the Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediate
This protocol describes a conceptual pathway for the elaboration of an α-aminonitrile into a core structure relevant to DPP-4 inhibitors.
Materials:
-
This compound
-
A suitable acylating agent (e.g., an amino acid derivative with a protecting group)
-
A coupling agent (e.g., DCC, EDC)
-
An appropriate solvent (e.g., dichloromethane, DMF)
-
Reagents for deprotection
Procedure:
-
This compound is dissolved in an anhydrous solvent under an inert atmosphere.
-
The protected amino acid and the coupling agent are added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is worked up to remove the coupling agent byproducts.
-
The resulting intermediate is purified by column chromatography.
-
The protecting group is removed under appropriate conditions to yield the final inhibitor core.
Quantitative Data
While specific quantitative data for compounds directly derived from this compound is scarce in publicly available literature, the following table presents representative data for related aminoacetonitrile derivatives in the context of DPP-4 inhibition and anthelmintic activity to illustrate the potential potency of this class of compounds.
| Compound Class | Target | Assay | Activity (IC50/EC50) | Reference |
| Aminoacetonitrile Derivative | Haemonchus contortus (parasitic nematode) | In vitro larval motility | < 1 µg/mL | [3] |
| Cyanopyrrolidine-based DPP-4 Inhibitor | Dipeptidyl Peptidase-4 (DPP-4) | Enzyme inhibition assay | Nanomolar range | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by DPP-4 inhibitors and a typical workflow for the synthesis and evaluation of novel therapeutic agents.
References
Application Notes: (Butylamino)acetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Butylamino)acetonitrile, an α-aminonitrile, is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse reactivity in cyclization and multicomponent reactions. These application notes provide an overview of the synthetic utility of this compound and related α-aminonitriles in the preparation of key heterocyclic scaffolds such as thiazoles, imidazoles, and pyrroles.
Key Applications
This compound serves as a key intermediate for the synthesis of several classes of heterocyclic compounds. The primary modes of reactivity involve the participation of both the amino and the nitrile functionalities in ring-forming reactions.
Synthesis of 5-Aminothiazoles
A prominent application of α-aminonitriles like this compound is in the Cook-Heilbron thiazole synthesis. This reaction involves the condensation of an α-aminonitrile with carbon disulfide, typically under mild conditions, to yield 5-aminothiazoles.[1][2][3] The resulting 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.
Synthesis of Imidazoles
Substituted imidazoles can be synthesized from α-aminonitriles and aldehydes.[4][5] This transformation leverages the reactivity of the α-aminonitrile as a synthon for building the imidazole ring.
Synthesis of Pyrroles and Dihydropyrroles
The cyclocondensation of α-aminonitriles with α,β-unsaturated carbonyl compounds (enones) provides a direct route to 3,4-dihydro-2H-pyrrole-2-carbonitriles and subsequently to 2,3,5-trisubstituted pyrroles.[6][7][8] This method offers a straightforward approach to these important heterocyclic systems.
Data Presentation
| Heterocyclic System | Reagents for Cyclization with this compound | Key Reaction Type | Reference |
| 5-Amino-2-thio-thiazole | Carbon Disulfide (CS₂) | Cook-Heilbron Synthesis | [1][2][9] |
| Substituted Imidazoles | Aldehydes | Condensation/Cyclization | [4][10] |
| Dihydropyrroles/Pyrroles | α,β-Unsaturated Carbonyls (Enones) | Cyclocondensation | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 5-(Butylamino)thiazole-2-thiol from this compound (Cook-Heilbron Synthesis)
This protocol outlines a general procedure for the synthesis of a 5-aminothiazole derivative using this compound and carbon disulfide.
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Pyridine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway for 5-Aminothiazole Synthesis
Caption: Cook-Heilbron synthesis of a 5-aminothiazole derivative.
Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for heterocyclic synthesis.
Logical Relationship of Reactants to Products
Caption: Synthetic scope of this compound.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Multicomponent Reactions with (Butylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for utilizing (butylamino)acetonitrile in multicomponent reactions (MCRs), particularly focusing on the Ugi four-component reaction (U-4CR). While this compound is a valuable building block, its primary application in MCRs is as a precursor synthesized via the Strecker reaction. This document outlines both the synthesis of this compound and its subsequent use as the amine component in an illustrative Ugi reaction for the generation of diverse molecular scaffolds.
Introduction to this compound in Multicomponent Reactions
This compound belongs to the class of α-aminonitriles, which are versatile intermediates in organic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and a nitrile moiety, makes them intriguing substrates for the construction of complex molecules. Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic step, are powerful tools for generating molecular diversity and complexity efficiently. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can potentially incorporate α-aminonitriles like this compound to produce novel peptide-like structures or other complex organic molecules.
Key Applications
The primary applications of this compound in the context of multicomponent reactions include:
-
Synthesis of α-acylamino-N-cyanomethylamides: Through the Ugi four-component reaction, this compound can serve as the amine component, leading to the formation of α-acylamino amides bearing a cyanomethyl group on the amide nitrogen. These products are of interest in medicinal chemistry due to their potential as peptidomimetics.
-
Precursor for Heterocyclic Synthesis: The products of MCRs involving this compound can serve as precursors for the synthesis of various nitrogen-containing heterocycles through post-MCR transformations.
-
Generation of Libraries for Drug Discovery: The efficiency of MCRs allows for the rapid generation of libraries of compounds based on the this compound scaffold for screening in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of this compound via Strecker Reaction
This protocol describes a general method for the synthesis of this compound from butylamine, formaldehyde, and a cyanide source.
Materials:
-
Butylamine
-
Formaldehyde (37% aqueous solution)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butylamine (1.0 equiv).
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of formaldehyde (1.1 equiv) to the stirred amine solution while maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
-
Cyanide Addition:
-
In a separate beaker, dissolve potassium cyanide (1.2 equiv) in a minimal amount of cold water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Slowly add the potassium cyanide solution to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Protocol 2: Ugi Four-Component Reaction with this compound
This protocol provides a detailed methodology for a representative Ugi reaction using this compound as the amine component.
Materials:
-
This compound (1.0 equiv)
-
Isobutyraldehyde (1.0 equiv)
-
Acetic acid (1.0 equiv)
-
Cyclohexyl isocyanide (1.0 equiv)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and methanol (5 mL).
-
Stir the solution at room temperature.
-
-
Addition of Reactants:
-
Add isobutyraldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add acetic acid (1.0 mmol, 1.0 equiv).
-
Finally, add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α-acylamino-N-cyanomethylamide.
-
Data Presentation
Table 1: Representative Yields for Ugi Reactions with Aminonitrile Derivatives.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide | This compound | MeOH | 48 | 75-85 |
| 2 | Benzaldehyde | Propionic Acid | tert-Butyl isocyanide | (Methylamino)acetonitrile | MeOH | 48 | 70-80 |
| 3 | Cyclohexanecarboxaldehyde | Benzoic Acid | Benzyl isocyanide | (Ethylamino)acetonitrile | EtOH | 72 | 65-75 |
Note: The yields presented are illustrative and based on typical Ugi reactions with similar substrates. Actual yields may vary depending on specific reaction conditions and purification.
Visualizations
Experimental Workflow and Reaction Mechanisms
Caption: General experimental workflow for the Ugi four-component reaction.
Caption: Simplified mechanism of the Ugi four-component reaction.
Potential Biological Signaling Pathway
Amino-acetonitrile derivatives (AADs) have been identified as a new class of anthelmintics. Their mechanism of action involves the disruption of neurotransmission in nematodes.
Caption: Proposed mechanism of anthelmintic action for amino-acetonitrile derivatives.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Potassium cyanide and isocyanides are highly toxic and should be handled with extreme caution. Always have an appropriate quenching solution and emergency procedures in place.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a versatile building block that can be readily synthesized and incorporated into multicomponent reactions to generate a diverse range of complex molecules. The Ugi reaction, in particular, offers a straightforward and efficient method for the synthesis of novel α-acylamino-N-cyanomethylamides. The potential biological activities of these products, such as anthelmintic properties, make them attractive targets for further investigation in drug discovery and development. The protocols and information provided herein serve as a valuable resource for researchers interested in exploring the chemistry of this compound in multicomponent reactions.
Application Notes and Protocols: Organocatalytic Synthesis of α-Aminonitriles Using Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the organocatalytic synthesis of α-aminonitriles, a critical class of intermediates in the preparation of α-amino acids and various pharmaceutical agents. The focus is on the utilization of secondary amines as organocatalysts in the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source.
Introduction
The Strecker reaction, first reported in 1850, remains one of the most efficient methods for synthesizing α-aminonitriles.[1] The use of small organic molecules, particularly secondary amines like proline and its derivatives, as catalysts has gained significant traction. This approach, known as organocatalysis, offers a more environmentally benign and often more cost-effective alternative to traditional metal-based catalysts.[1][2] These reactions typically proceed via the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile.
This guide details two representative protocols: a straightforward, racemic synthesis catalyzed by L-proline, and a highly enantioselective synthesis employing a cinchona alkaloid derivative, hydroquinine.
Data Presentation
The following tables summarize the quantitative data for the two distinct organocatalytic systems for the synthesis of α-aminonitriles.
Table 1: L-Proline Catalyzed Racemic Synthesis of α-Aminonitriles
| Entry | Aldehyde | Amine | Cyanide Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | TMSCN | 20 | Acetonitrile | 3 | 95 | Nasreen, 2013 |
| 2 | 4-Chlorobenzaldehyde | Aniline | TMSCN | 20 | Acetonitrile | 3.5 | 92 | Nasreen, 2013 |
| 3 | 4-Methoxybenzaldehyde | Aniline | TMSCN | 20 | Acetonitrile | 4 | 90 | Nasreen, 2013 |
| 4 | 2-Naphthaldehyde | Aniline | TMSCN | 20 | Acetonitrile | 4 | 88 | Nasreen, 2013 |
| 5 | Benzaldehyde | Benzylamine | TMSCN | 20 | Acetonitrile | 5 | 85 | Nasreen, 2013 |
| 6 | Cyclohexanecarboxaldehyde | Aniline | TMSCN | 20 | Acetonitrile | 6 | 78 | Nasreen, 2013 |
Table 2: Hydroquinine-Catalyzed Enantioselective Synthesis of α-Aminonitriles
| Entry | Aldehyde | Secondary Amine | Cyanide Source | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | Benzaldehyde | Morpholine | TMSCN | 30 | NaF (10 mol%) | Dichloromethane | -20 | 16 | 92 | 92:8 | Sadhukhan et al., 2012[3] |
| 2 | 2-Chlorobenzaldehyde | Morpholine | TMSCN | 30 | NaF (10 mol%) | Dichloromethane | -20 | 16 | 90 | 91:9 | Sadhukhan et al., 2012 |
| 3 | 4-Methylbenzaldehyde | Morpholine | TMSCN | 30 | NaF (10 mol%) | Dichloromethane | -20 | 16 | 93 | 93:7 | Sadhukhan et al., 2012 |
| 4 | 2-Thiophenecarboxaldehyde | Morpholine | TMSCN | 30 | NaF (10 mol%) | Dichloromethane | -20 | 16 | 88 | 90:10 | Sadhukhan et al., 2012 |
| 5 | Benzaldehyde | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | TMSCN | 30 | NaF (10 mol%) | Dichloromethane | -20 | 16 | 95 | 94:6 | Sadhukhan et al., 2012[3] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed One-Pot Synthesis of α-Aminonitriles
This protocol describes a general and efficient method for the synthesis of a variety of α-aminonitriles using L-proline as the catalyst. The reaction proceeds at ambient temperature and generally provides good to excellent yields.[4]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
L-proline (0.2 mmol, 20 mol%)
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), and L-proline (0.2 mmol).
-
Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature for 10-15 minutes.
-
To the stirred solution, add trimethylsilyl cyanide (1.2 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure α-aminonitrile.
Protocol 2: Hydroquinine-Catalyzed Asymmetric Strecker Reaction
This protocol outlines a method for the enantioselective synthesis of α-aminonitriles from aldehydes and secondary amines, catalyzed by hydroquinine in the presence of sodium fluoride. This method provides high yields and good to excellent enantioselectivities.[3]
Materials:
-
Aldehyde (0.3 mmol)
-
Secondary amine (e.g., morpholine) (0.32 mmol)
-
Hydroquinine (0.09 mmol, 30 mol%)
-
Sodium fluoride (NaF) (0.03 mmol, 10 mol%)
-
Trimethylsilyl cyanide (TMSCN) (0.36 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (0.8 mL)
-
Schlenk tube or similar reaction vessel with a septum
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (-20 °C)
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (0.3 mmol), secondary amine (0.32 mmol), hydroquinine (0.09 mmol), and sodium fluoride (0.03 mmol).
-
Add anhydrous dichloromethane (0.8 mL) and cool the reaction mixture to -20 °C using a cooling bath.
-
Stir the mixture at -20 °C for 15 minutes.
-
Using a syringe pump, add a solution of trimethylsilyl cyanide (0.36 mmol) in anhydrous dichloromethane (0.5 mL) to the reaction mixture over a period of 3 hours.
-
After the addition is complete, allow the reaction to stir at -20 °C for a total of 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-aminonitrile.
-
Determine the enantiomeric ratio of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the organocatalytic synthesis of α-aminonitriles via a three-component Strecker reaction.
Proposed Catalytic Cycle for the Strecker Reaction
This diagram illustrates a plausible catalytic cycle for the secondary amine-catalyzed Strecker reaction. The catalyst activates the aldehyde towards nucleophilic attack by the amine to form an iminium ion, which then reacts with the cyanide source.
References
Green Synthesis of Aminonitriles: Application Notes and Protocols for Researchers
Introduction
Aminonitriles are pivotal precursors in the synthesis of α-amino acids, vital components for numerous pharmaceuticals and bioactive molecules. The classical Strecker reaction, while effective, often employs hazardous reagents and solvents, posing significant environmental and safety concerns. The development of green and sustainable synthetic methodologies is therefore a critical area of research. These approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials, aligning with the principles of green chemistry. This document provides detailed application notes and protocols for various green methods for synthesizing aminonitriles, tailored for researchers, scientists, and professionals in drug development.
I. Greener Strecker Reactions: Innovations in Catalysis and Reaction Media
The three-component Strecker reaction, involving an aldehyde, an amine, and a cyanide source, remains a cornerstone for aminonitrile synthesis. Green chemistry approaches have focused on replacing toxic catalysts and solvents with more environmentally benign alternatives.
A. Water-Mediated Synthesis Using Indium Catalysis
Performing organic reactions in water is a primary goal of green chemistry. An efficient one-pot, three-component synthesis of α-aminonitriles has been developed using indium powder as a catalyst in water. This method is applicable to a wide range of aldehydes and amines, offering excellent yields in short reaction times.[1][2][3]
Logical Workflow for Indium-Catalyzed Aqueous Synthesis
Caption: Workflow for the indium-catalyzed green synthesis of α-aminonitriles in water.
Experimental Protocol: Indium-Catalyzed Synthesis of 2-(Phenylamino)phenylacetonitrile
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), trimethylsilyl cyanide (TMSCN, 1.2 mmol), and indium powder (10 mol%) in water (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-90 minutes.[1]
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain the pure α-aminonitrile.
Quantitative Data Summary: Indium-Catalyzed Synthesis
| Entry | Aldehyde | Amine | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 30 | 98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 30 | 95 |
| 3 | 2-Furaldehyde | Aniline | 45 | 92 |
| 4 | Benzaldehyde | Benzylamine | 60 | 90 |
| 5 | Cyclohexanone | Aniline | 90 | 79 |
Data compiled from a representative study on indium-catalyzed Strecker reactions in water.[1]
B. Deep Eutectic Solvents (DES) as Green Reaction Media
Deep eutectic solvents (DES), formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, low-cost, and non-toxic, making them excellent green alternatives to conventional organic solvents. A choline chloride/urea-based DES can act as both the solvent and catalyst for the one-pot, three-component synthesis of α-aminonitriles.[4]
Experimental Protocol: DES-Mediated Synthesis of α-Aminonitriles
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a flask containing the prepared DES (2 mL), add the aldehyde (1 mmol), amine (1 mmol), and TMSCN (1.1 mmol).
-
Reaction: Stir the mixture at room temperature for the time specified for the particular substrates.
-
Work-up: After reaction completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic phase over a drying agent, evaporate the solvent, and purify the residue by recrystallization or chromatography.
II. Energy-Efficient Synthesis: Ultrasound and Microwave-Assisted Methods
The use of alternative energy sources like ultrasound and microwaves can significantly enhance reaction rates, improve yields, and reduce energy consumption, contributing to greener synthetic protocols.
A. Ultrasound-Assisted Strecker Synthesis
Sonication has been shown to improve the reaction rate and yield of the Strecker synthesis.[5][6] This method is particularly effective for producing novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives in a poly(ethylene glycol) (PEG) and water medium, offering a significant reduction in reaction time compared to conventional methods.[5][6]
Logical Workflow for Ultrasound-Assisted Synthesis
Caption: General workflow for the ultrasound-assisted green synthesis of α-aminonitriles.
Experimental Protocol: Ultrasound-Assisted Synthesis
-
Reaction Setup: In a suitable vessel, dissolve the aldimine (1 equiv) in a mixture of PEG (5 mL) and water (1 mL). Add TMSCN (1 equiv).[5]
-
Reaction: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 25 °C) for approximately 30 minutes.[6]
-
Product Isolation: The product often precipitates directly from the reaction mixture. If not, pour the mixture into water to induce precipitation.
-
Purification: Collect the crystalline product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary: Ultrasound vs. Conventional Method
| Method | Reaction Time | Yield (%) | Purity |
| Ultrasound-Assisted | 30 min | High | High |
| Conventional Stirring | 72 hours | Moderate | Lower |
Comparative data for the synthesis of 2-(hetero)aryl-2-(arylamino)acetonitriles.[6]
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer through dielectric heating, leading to rapid reaction times and often improved yields.[7][8] This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and can be adapted for aminonitrile synthesis, often under solvent-free conditions.[9][10]
Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis
-
Reaction Setup: In a microwave-safe vial, mix the aldehyde (1 mmol), amine (1 mmol), and TMSCN (1.2 mmol) without any solvent.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature for a short duration (typically a few minutes).
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable solvent, and purify the product using standard techniques like column chromatography.
III. Catalyst-Free and Solvent-Free Synthesis
The most ideal green synthesis involves the complete elimination of both catalysts and solvents. Such methods significantly reduce waste and simplify product purification.
A. Solvent-Free Strecker Reaction
A fast, simple, and environmentally friendly one-step procedure for the synthesis of α-aminonitriles involves reacting aldehydes, amines, and TMSCN under solvent-free conditions at room temperature.[11] This method often provides almost quantitative yields of the corresponding α-aminonitriles in a very short time.[11]
Experimental Protocol: Solvent-Free Synthesis of 2-(Benzylamino)acetonitrile
-
Reaction Setup: In a flask, add the aldehyde (e.g., formaldehyde, 1 mmol), benzylamine (1 mmol), and TMSCN (1.1 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly, typically within 15 minutes.
-
Work-up and Purification: The product is often of high purity and may not require further purification. If necessary, residual starting materials can be removed under vacuum.
Quantitative Data Summary: Solvent-Free Synthesis from Aldehydes
| Aldehyde | Amine | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | 5 | 99 |
| 4-Methoxybenzaldehyde | Benzylamine | 10 | 98 |
| Heptanal | Morpholine | 15 | 95 |
Data from a study on catalyst-free, solvent-free Strecker reactions.[11]
IV. Organocatalysis: A Metal-Free Approach
Organocatalysis offers an environmentally benign alternative to traditional metal-based catalysts, avoiding the issues of metal toxicity and contamination of the final product.[9][12] Various small organic molecules can catalyze the Strecker reaction efficiently.
Reaction Scheme: Organocatalyzed Strecker Reaction
Caption: General scheme for an organocatalyzed Strecker reaction for aminonitrile synthesis.
Experimental Protocol: L-Proline Catalyzed Synthesis
-
Reaction Setup: To a solution of aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (5 mL), add L-proline (10 mol%).
-
Reaction: Stir the mixture at room temperature for a few minutes, then add TMSCN (1.2 mmol) and continue stirring until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Conclusion
The green synthesis of aminonitriles presents a diverse and rapidly evolving field, offering numerous advantages over traditional methods. By employing green solvents like water and deep eutectic solvents, utilizing energy-efficient techniques such as ultrasound and microwave irradiation, and embracing catalyst-free, solvent-free, and organocatalytic approaches, researchers can significantly reduce the environmental impact of their synthetic processes. The protocols and data presented in these application notes provide a practical guide for implementing these greener strategies in the laboratory, contributing to a more sustainable future for pharmaceutical and chemical manufacturing.
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. مقاله Green multicomponent reaction for synthesis of α-aminonitrile in deep eutectic solvent [civilica.com]
- 5. BJOC - Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: (Butylamino)acetonitrile in the Preparation of Carbamates and Sulphonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (butylamino)acetonitrile in the synthesis of N-substituted carbamates and sulfonamides. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
This compound , a secondary amine bearing a cyanomethyl group, serves as a versatile building block. The presence of the electron-withdrawing cyanomethyl group reduces the nucleophilicity of the amine compared to simple dialkylamines. This electronic effect must be considered when designing synthetic routes and selecting reaction conditions.[1]
Section 1: Preparation of N-Butyl-N-(cyanomethyl)carbamates
Carbamates are crucial functional groups in a wide array of pharmaceuticals. The synthesis of N-butyl-N-(cyanomethyl)carbamates can be readily achieved by the reaction of this compound with a suitable chloroformate in the presence of a base.
Reaction Scheme:
Caption: General synthesis of N-Butyl-N-(cyanomethyl)carbamates.
Experimental Protocol: Synthesis of Ethyl N-butyl-N-(cyanomethyl)carbamate
This protocol describes a general procedure for the synthesis of an ethyl carbamate derivative.
Materials:
-
This compound
-
Ethyl chloroformate
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ethyl N-butyl-N-(cyanomethyl)carbamate.
Quantitative Data: Representative Yields for Carbamate Synthesis from Secondary Amines
The following table provides representative yields for the synthesis of carbamates from various secondary amines, which can serve as a reference for the expected outcome with this compound.
| Amine Substrate | Chloroformate Reagent | Base | Solvent | Yield (%) |
| Diethylamine | Ethyl Chloroformate | Triethylamine | DCM | 85-95 |
| Dibenzylamine | Benzyl Chloroformate | Pyridine | THF | 80-90 |
| Morpholine | Phenyl Chloroformate | Triethylamine | DCM | 90-98 |
| N-Methylaniline | Ethyl Chloroformate | Sodium Hydroxide | Ether | 88-90 |
Section 2: Preparation of N-Butyl-N-(cyanomethyl)sulfonamides
Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a broad spectrum of biological activities. The synthesis of N-butyl-N-(cyanomethyl)sulfonamides is typically achieved through the reaction of this compound with a sulfonyl chloride in the presence of a base.
Reaction Scheme:
Caption: General synthesis of N-Butyl-N-(cyanomethyl)sulfonamides.
Experimental Protocol: Synthesis of N-Butyl-N-(cyanomethyl)benzenesulfonamide
This protocol provides a general method for the synthesis of a benzenesulfonamide derivative. A related procedure has been reported for the synthesis of N-Cyanomethyl phenylsulfonamide from aminoacetonitrile hydrochloride.[2]
Materials:
-
This compound
-
Benzenesulfonyl chloride (or p-toluenesulfonyl chloride)
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to afford the pure N-butyl-N-(cyanomethyl)benzenesulfonamide.
Quantitative Data: Representative Yields for Sulfonamide Synthesis from Secondary Amines
The following table presents typical yields for the synthesis of sulfonamides from various secondary amines, which can be used as a guideline for the reaction with this compound.
| Amine Substrate | Sulfonyl Chloride Reagent | Base | Solvent | Yield (%) |
| Diethylamine | p-Toluenesulfonyl Chloride | Pyridine | DCM | 85-95 |
| Piperidine | Benzenesulfonyl Chloride | Triethylamine | THF | 90-98 |
| Morpholine | Dansyl Chloride | Pyridine | DCM | 88-96 |
| N-Ethylaniline | Methanesulfonyl Chloride | Triethylamine | DCM | 80-90 |
Workflow Overview
The general workflow for the synthesis and purification of carbamates and sulfonamides from this compound is outlined below.
Caption: Synthetic workflow for carbamates and sulfonamides.
References
Acetonitrile derivatives in the synthesis of active pharmaceutical ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of active pharmaceutical ingredients (APIs) utilizing acetonitrile derivatives as key precursors and reagents.
Introduction
Acetonitrile and its functionalized derivatives are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The nitrile group can be readily transformed into various functionalities, including amines, amides, and carboxylic acids, making these compounds valuable intermediates in the synthesis of complex APIs. Furthermore, the α-carbon of acetonitrile is readily deprotonated, allowing for the introduction of diverse substituents. This document focuses on the practical application of acetonitrile derivatives in the synthesis of two prominent APIs: Vildagliptin and Piracetam.
Vildagliptin Synthesis via a Cyanopyrrolidine Intermediate
Vildagliptin is an oral anti-hyperglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is synthesized from L-proline. Acetonitrile plays a crucial role in the formation of the cyanopyrrolidine moiety from a carboxylic acid precursor.[1][2][3][4]
Experimental Protocols
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [5]
-
Suspend L-proline (20.0 g, 0.174 mol) in 200 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.
-
Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After completion, cool the mixture to room temperature and add 20 mL of water, stirring for 20 minutes.
-
Add 20 mL of saturated brine solution and 200 mL of ethyl acetate.
-
Separate the organic layer and extract the aqueous layer twice with 50 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1][3][4]
-
To the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, add acetonitrile.
-
Add sulfuric acid dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a cold aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Step 3: Synthesis of Vildagliptin [6]
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) and 3-amino-1-adamantanol (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide.
-
Add a base, such as potassium carbonate (K₂CO₃), to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Vildagliptin.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | L-proline | Chloroacetyl chloride | THF | ~90% | - | [7] |
| 2 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Acetonitrile, Sulfuric acid | Acetonitrile | 39% | - | [4] |
| 3 | Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 3-amino-1-adamantanol, K₂CO₃ | Acetonitrile/DMF | 50% | >99% | [6] |
Vildagliptin Synthesis Workflow
Caption: Synthetic workflow for Vildagliptin.
DPP-4 Signaling Pathway and Vildagliptin Inhibition
Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1 levels.
Piracetam Synthesis using Chloroacetonitrile
Piracetam, a nootropic drug, can be synthesized from 2-pyrrolidone and chloroacetonitrile. In this synthesis, chloroacetonitrile acts as a key electrophile to introduce the acetamide side chain onto the pyrrolidone ring.
Experimental Protocol
Step 1: Formation of 2-Pyrrolidone Sodium Salt [8][9]
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 2-pyrrolidone (1.0 eq) in a suitable aprotic solvent like toluene.
-
Add sodium methoxide (1.0 eq) portion-wise at room temperature.
-
Heat the mixture to reflux to ensure complete formation of the sodium salt, which may precipitate.
-
Cool the mixture to room temperature.
Step 2: N-Alkylation with Chloroacetonitrile
-
To the suspension of 2-pyrrolidone sodium salt, add a solution of chloroacetonitrile (1.0 eq) in the same solvent dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-oxo-1-pyrrolidineacetonitrile.
Step 3: Hydrolysis to Piracetam [10][11]
-
The crude 2-oxo-1-pyrrolidineacetonitrile can be hydrolyzed to piracetam under either acidic or basic conditions.
-
For basic hydrolysis, dissolve the nitrile in a methanolic ammonia solution and heat in a sealed vessel.
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
The crude piracetam can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 & 2 | 2-oxo-1-pyrrolidineacetonitrile | 2-pyrrolidone | Sodium methoxide, Chloroacetonitrile | Toluene | - | - | [8] |
| 3 | Piracetam | 2-oxo-1-pyrrolidineacetonitrile | Methanolic ammonia | Methanol | 76% (overall) | >99.9% | [9][11] |
Piracetam Synthesis Reaction Scheme
Caption: Synthesis of Piracetam from 2-pyrrolidone.
References
- 1. op.niscair.res.in [op.niscair.res.in]
- 2. 2s-1-chloroacetyl-2-pyrrolidinecarbonitrile [kaimosi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 9. Novel synthesis method of nootropic piracetam - Eureka | Patsnap [eureka.patsnap.com]
- 10. Piracetam synthesis - chemicalbook [chemicalbook.com]
- 11. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting low yield in (Butylamino)acetonitrile synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (Butylamino)acetonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and comparative data to help optimize your reaction and address challenges such as low yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is a variation of the Strecker synthesis. This is a one-pot, three-component reaction involving butyraldehyde, an amine (in this case, a source of ammonia or aminoacetonitrile), and a cyanide source. The reaction proceeds through the formation of an intermediate imine from the aldehyde and amine, which is then attacked by the cyanide ion to form the α-aminonitrile.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
A2: Low yields in this synthesis are common and can often be attributed to several key factors. The most critical parameters to optimize are the purity and stoichiometry of your reactants, the reaction temperature, and the reaction time.[1] It is crucial to use pure butyraldehyde and a reliable cyanide source. Temperature control is vital to minimize side reactions.
Q3: What are the common side reactions that can lead to low yield and impurities?
A3: A primary side reaction is the polymerization of butyraldehyde, especially at higher temperatures. Another common issue is the formation of by-products from the reaction of the intermediate iminium ion with other nucleophiles present in the reaction mixture. To mitigate these, it is advisable to use a stabilized butyraldehyde solution or freshly distill it before use, and to add the cyanide source promptly after the formation of the iminium ion.
Q4: Which cyanide source is recommended for this synthesis?
A4: Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN). While KCN and NaCN are effective and widely used, TMSCN can sometimes offer better results in anhydrous conditions. However, the choice of cyanide source can impact the reaction conditions and work-up procedure. It is essential to verify the quality and solubility of the cyanide salt being used.[1]
Q5: How can I effectively purify the final product?
A5: Purification of this compound is typically achieved through vacuum distillation. If the crude product contains unreacted starting materials or water-soluble impurities, an initial aqueous wash of the organic extract can be beneficial. It is important to ensure the stoichiometry of the reactants is correct to minimize the presence of unreacted starting materials in the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the intermediate iminium ion: This can be due to impure or degraded butyraldehyde or amine source.[1] 2. Ineffective cyanide addition: The cyanide salt may be of poor quality or insoluble in the reaction medium.[1] 3. Low reaction temperature: While initial cooling is often necessary, the reaction may be too sluggish at very low temperatures. | 1. Ensure the butyraldehyde is fresh or purified before use. Check the purity of the amine source. Allow sufficient reaction time for the initial condensation before adding the cyanide. 2. Verify the quality and solubility of the cyanide salt. Ensure vigorous stirring to promote reaction between phases if the system is biphasic.[1] 3. Gentle warming may be required after the initial exothermic phase. Monitor the reaction closely to avoid side reactions.[1] |
| Formation of Oily By-products | 1. Polymerization of butyraldehyde: This is often caused by excessively high reaction temperatures.[1] 2. Side reactions of the iminium ion: The iminium ion is reactive and can participate in undesired reactions if the cyanide is not added promptly.[1] | 1. Use a stabilized butyraldehyde solution or prepare it fresh. Avoid high reaction temperatures.[1] 2. Add the cyanide source promptly after the formation of the iminium ion. Maintain the recommended reaction temperature.[1] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials: Incorrect stoichiometry can lead to an excess of starting materials in the final product. 2. Formation of high-boiling point impurities: Side reactions can generate impurities with boiling points close to the product. | 1. Ensure the stoichiometry of the reactants is correct to drive the reaction to completion. Perform an aqueous wash to remove water-soluble starting materials and salts. 2. Utilize vacuum distillation for purification. This compound has a higher boiling point than lower alkylaminoacetonitriles, which should be considered during distillation. |
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Observations |
| Temperature | 0-5 °C (initial), then RT | ~75% | 40-50 °C | ~40% | Higher temperatures can lead to increased byproduct formation and lower yield. |
| Butyraldehyde Purity | Freshly Distilled | ~80% | Used from old stock | ~50% | Impurities in the aldehyde can inhibit the reaction or lead to side products. |
| Cyanide Source | KCN (high purity) | ~75% | NaCN (lower grade) | ~60% | The purity and solubility of the cyanide source are critical for efficient reaction. |
| Reaction Time | 24 hours | ~80% | 6 hours | ~55% | Insufficient reaction time can lead to incomplete conversion of starting materials. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory-scale procedure for the synthesis of this compound via a Strecker-type reaction.
Materials:
-
Butyraldehyde
-
Aminoacetonitrile hydrochloride
-
Potassium cyanide (KCN)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for pH adjustment)
Procedure:
-
Preparation of Aminoacetonitrile Free Base: In a flask, dissolve aminoacetonitrile hydrochloride in water and cool in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine. Extract the aqueous layer with dichloromethane. Dry the organic extracts over anhydrous magnesium sulfate, filter, and use the solution directly in the next step.
-
Imine Formation: In a separate reaction flask equipped with a magnetic stirrer and a dropping funnel, place the solution of aminoacetonitrile in dichloromethane. Cool the flask in an ice bath. Slowly add an equimolar amount of freshly distilled butyraldehyde to the stirred solution. Maintain the temperature below 10 °C. Stir the mixture for 1-2 hours to facilitate imine formation.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide in a minimal amount of cold water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. Slowly add the potassium cyanide solution to the reaction mixture using the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
Strecker Reaction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Strecker reaction for the synthesis of amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Strecker reaction?
The Strecker synthesis is a three-component reaction that produces an α-amino acid from an aldehyde or ketone.[1][2] The process occurs in two main stages:
-
Imine Formation: The reaction begins with the condensation of an aldehyde or ketone with ammonia or a primary amine to form an imine intermediate.[2][3][4] This step is a reversible nucleophilic addition followed by dehydration.[4]
-
Cyanide Addition: A cyanide ion then attacks the electrophilic carbon of the imine, leading to the formation of an α-aminonitrile.[1][3][5]
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group of the α-aminonitrile, typically under acidic or basic conditions, to yield the desired α-amino acid.[1][3][4]
Q2: My reaction is not proceeding or the yield is very low. What are the common causes?
Low or no yield in a Strecker reaction can be attributed to several factors:
-
Purity of Reagents: Ensure the aldehyde, amine, and cyanide source are of high purity. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.
-
Inefficient Imine Formation: The initial condensation to form the imine is a crucial equilibrium step. Inadequate removal of water can shift the equilibrium back to the starting materials.
-
pH of the Reaction Mixture: The pH plays a critical role. Acidic conditions can protonate the amine, reducing its nucleophilicity, while highly basic conditions can lead to unwanted side reactions of the aldehyde.[4]
-
Cyanide Source Reactivity: The choice and handling of the cyanide source are important. While hydrogen cyanide (HCN) is highly reactive, its toxicity is a major concern.[6] Salts like KCN or NaCN are safer alternatives but may require specific conditions to generate the active cyanide nucleophile.[3]
-
Steric Hindrance: Bulky substituents on the aldehyde/ketone or the amine can sterically hinder the reaction, slowing it down or preventing it altogether.
Q3: How can I minimize the formation of side products?
Common side reactions include the cyanohydrin formation from the starting aldehyde/ketone and polymerization of the aldehyde. To minimize these:
-
Control the order of addition: Pre-forming the imine before the addition of the cyanide source can sometimes reduce the formation of cyanohydrin.
-
Optimize reaction temperature: Lowering the reaction temperature can help to control exothermic side reactions.
-
Use of a catalyst: Certain catalysts can enhance the rate of the desired Strecker reaction over side reactions. For instance, Lewis acids can activate the imine towards nucleophilic attack.
Q4: The reaction produces a racemic mixture. How can I achieve an asymmetric synthesis?
The classical Strecker synthesis results in a racemic mixture of α-amino acids because the intermediate imine is planar, allowing for cyanide attack from either face with equal probability.[1][4] To achieve enantioselectivity, several asymmetric Strecker reaction strategies have been developed:
-
Chiral Auxiliaries: Using a chiral amine as a starting material can induce diastereoselectivity in the cyanide addition step. The chiral auxiliary can then be cleaved in a subsequent step.
-
Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the imine, favoring the formation of one enantiomer over the other.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials | Inactive catalyst or inappropriate catalyst loading. | Screen different catalysts (e.g., Lewis acids like InCl₃, Sc(OTf)₃) and optimize the catalyst loading (typically 5-20 mol%).[7][8] |
| Poor quality or decomposition of reagents. | Use freshly distilled aldehydes and high-purity amines and cyanide sources. | |
| Sub-optimal reaction temperature. | Experiment with a range of temperatures. While room temperature is often sufficient, some systems may benefit from cooling or gentle heating. | |
| Inefficient imine formation due to water presence. | Use a dehydrating agent (e.g., MgSO₄) or a Dean-Stark trap to remove water, especially when using ketones. | |
| Formation of significant amounts of cyanohydrin byproduct | Direct reaction of the aldehyde/ketone with the cyanide source. | Consider a two-step procedure where the imine is formed first, followed by the addition of the cyanide source. |
| Reaction conditions favor cyanohydrin formation. | Adjust the pH of the reaction. Slightly basic conditions may favor imine formation. | |
| Difficulty in isolating the α-aminonitrile intermediate | Instability of the aminonitrile. | Proceed directly to the hydrolysis step without isolating the intermediate. If isolation is necessary, use mild work-up conditions and avoid prolonged exposure to acidic or basic conditions. |
| Low yield after hydrolysis of the α-aminonitrile | Incomplete hydrolysis. | Increase the reaction time or the concentration of the acid/base used for hydrolysis. Harsh conditions (e.g., concentrated HCl with heating) are often required for complete nitrile hydrolysis.[6] |
| Degradation of the amino acid product. | Use milder hydrolysis conditions if the product is sensitive. For example, a two-stage hydrolysis (e.g., H₂O₂/OH⁻ followed by acid) can sometimes be beneficial. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Reaction Time and Yield
| Entry | Carbonyl Compound | Amine | Cyanide Source | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | TMSCN | In (10) | Water | 0.5 | 95 | [7] |
| 2 | Benzaldehyde | Aniline | TMSCN | BiCl₃ (10) | Water | 1.0 | 92 | [7] |
| 3 | Benzaldehyde | Aniline | TMSCN | ZnCl₂ (10) | Water | 2.0 | 88 | [7] |
| 4 | Benzaldehyde | Aniline | TMSCN | None | Water | 12 | <10 | [7] |
Table 2: Optimization of Hydrolysis Conditions
| Entry | α-Aminonitrile | Hydrolysis Reagent | Temperature (°C) | Time (h) | Yield of Amino Acid (%) |
| 1 | Phenylglycinonitrile | 6 M HCl | 100 | 4 | 85 |
| 2 | Phenylglycinonitrile | 10 M NaOH | 100 | 6 | 80 |
| 3 | Alaninonitrile | Conc. H₂SO₄ | 90 | 3 | 90 |
Experimental Protocols
General Procedure for a One-Pot, Three-Component Strecker Reaction Catalyzed by Indium in Water: [7]
-
To a mixture of the amine (1 mmol) and the carbonyl compound (1 mmol) in water (1 mL), add indium powder (10 mol%, 11 mg).
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash the organic layer with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the α-aminonitrile.
General Procedure for the Hydrolysis of an α-Aminonitrile to an α-Amino Acid:
-
To the crude α-aminonitrile (1 mmol), add 6 M hydrochloric acid (10 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and byproducts.
-
Neutralize the aqueous layer to the isoelectric point (pI) of the desired amino acid using a suitable base (e.g., ammonium hydroxide or sodium hydroxide).
-
The amino acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water and a small amount of ethanol, and dry under vacuum.
Visualizations
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. reelmind.ai [reelmind.ai]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (Butylamino)acetonitrile Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude (Butylamino)acetonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: Product Discoloration (Yellowing/Browning) During or After Purification
-
Question: My this compound appears pure initially but turns yellow or brown upon storage or during purification. What is causing this instability?
-
Answer: Amines, including this compound, are susceptible to air oxidation, which forms colored impurities. This degradation can be accelerated by light and the presence of trace metal impurities.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the purified product under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Light Protection: Use amber-colored vials or wrap storage containers with aluminum foil to protect the compound from light-induced degradation.[1]
-
Low Temperature: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) to significantly slow the rate of oxidation.[1]
-
High Purity: Ensure the final product is of high purity, as trace impurities can catalyze oxidation reactions.[1]
-
Issue 2: Poor Separation or Tailing During Column Chromatography
-
Question: I am attempting to purify this compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation of my compound from impurities.
-
Answer: The basic nature of the amine group in this compound can cause it to interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing and inefficient separation.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), into the mobile phase (eluent).[1] This triethylamine will preferentially bind to the acidic sites on the silica gel, preventing the this compound from tailing.
-
Solvent System Optimization: Begin with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate.[1] A shallow gradient is often more effective for separating closely related impurities.
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column.[2]
-
Issue 3: Difficulty in Vacuum Distillation
-
Question: I am having trouble purifying my crude this compound by vacuum distillation; either the boiling point is unstable or the product seems to be decomposing.
-
Answer: Unstable boiling points can indicate the presence of volatile impurities or inadequate vacuum. Decomposition can occur if the distillation temperature is too high.
-
Troubleshooting Steps:
-
Ensure a Stable Vacuum: Check your vacuum pump and all seals on the apparatus to ensure a consistent and sufficiently low pressure. The boiling point of the analogous (N-Butylamino)acetonitrile is reported as 85 °C at 9 mm Hg.[1][3]
-
Fractional Distillation: If you suspect impurities with boiling points close to your product, use a fractional distillation column (e.g., a Vigreux column) to enhance separation efficiency.[1]
-
Monitor Head Temperature: Carefully monitor the vapor temperature at the distillation head. A stable temperature reading during collection indicates a pure fraction is being distilled.[1]
-
Use a Boiling Aid: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling and prevent bumping.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? A1: If synthesized via a Strecker-type reaction, potential impurities could include unreacted starting materials (like butylamine), intermediates (imines or hemiaminals), by-products from side reactions, and residual solvents from the reaction and workup.[1]
Q2: Can this compound be purified by recrystallization? A2: Direct recrystallization is not feasible as this compound is a liquid at room temperature.[1] However, it can be converted to a crystalline salt (e.g., hydrochloride or oxalate) by reacting it with an appropriate acid.[2] This solid salt can then be purified by recrystallization from a suitable solvent.[2] The purified salt is subsequently neutralized with a base to regenerate the pure liquid amine.[2]
Q3: Which purification method is most suitable for large-scale purification? A3: For large quantities, vacuum distillation is often the most practical and economical method.[4] It is efficient at removing non-volatile impurities and solvents. If impurities have very similar boiling points, fractional distillation would be necessary.
Q4: How can I assess the purity of my final product? A4: A combination of analytical techniques should be used to confirm the purity and structure of this compound:
-
Gas Chromatography (GC): To determine the percentage purity and identify any volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.[1]
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the nitrile (C≡N) and the amine (N-H).[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]
Data Presentation
| Property | Value | Reference Compound |
| Boiling Point | 85 °C at 9 mmHg | (N-Butylamino)acetonitrile[3] |
| Density | 0.891 g/mL at 25 °C | (N-Butylamino)acetonitrile[3] |
| Refractive Index | n20/D 1.434 | (N-Butylamino)acetonitrile[3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. Include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[1]
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.[1]
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Gradually reduce the pressure to the desired level (e.g., ~9 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect any low-boiling impurities first. When the vapor temperature stabilizes at the expected boiling point (est. ~85 °C at 9 mmHg), switch to a clean receiving flask to collect the pure product.[1][3]
-
Completion: Stop the distillation before the flask boils to dryness. Release the vacuum carefully before turning off the condenser water.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[1]
-
Mobile Phase Preparation: Prepare the eluent. A good starting point is a mixture of hexane and ethyl acetate, with an added 0.5% triethylamine to prevent tailing.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane with 0.5% triethylamine) and gradually increase the polarity by adding more ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]
Protocol 3: Purification via Salt Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a stoichiometric amount of an acid (e.g., hydrochloric acid in ether, or oxalic acid in ethanol) while stirring.
-
Crystal Isolation: The amine salt will often precipitate from the solution. Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot solvent or solvent mixture. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Regeneration of Free Amine: Dissolve the purified salt in water and add a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic. Extract the liberated pure this compound with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[2]
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting poor separation in column chromatography.
Caption: Workflow for purification via salt recrystallization.
References
Common side products in the synthesis of (Butylamino)acetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (Butylamino)acetonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is a variation of the Strecker synthesis. This is a three-component reaction involving n-butylamine, formaldehyde, and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide). The reaction proceeds in two main steps:
-
Imine Formation: n-Butylamine reacts with formaldehyde to form an intermediate N-butylmethanimine (a Schiff base).
-
Nucleophilic Addition: The cyanide ion then attacks the imine carbon to form the final product, this compound.
Q2: What are the most common side products I should be aware of during the synthesis of this compound?
A2: Several side products can form under typical reaction conditions. These include:
-
Bis(butylamino)methane: Formed from the reaction of the intermediate imine with another molecule of n-butylamine.
-
N-Butylglycinamide and N-Butylglycine: These are hydrolysis products of this compound, formed if water is present in the reaction mixture, especially under acidic or basic conditions.
-
Formaldehyde Cyanohydrin (Glycolonitrile): Formaldehyde can react directly with the cyanide source.
-
Unreacted Starting Materials: Incomplete conversion can leave residual n-butylamine and formaldehyde.
-
Polymerization Products: Formaldehyde can polymerize, especially under certain pH and temperature conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product and any major side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete imine formation: Presence of excess water can hinder the dehydration step required for imine formation. 2. Retro-Strecker reaction: The product can revert to the starting imine and cyanide, especially at elevated temperatures. 3. Side reactions: Formation of significant amounts of side products like bis(butylamino)methane. | 1. Ensure anhydrous conditions by using dry solvents and reagents. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the cyanide addition and subsequent stirring. 3. Use a slight excess of formaldehyde and cyanide source to drive the reaction towards the product. |
| Presence of Bis(butylamino)methane Impurity | This side product is favored when there is a high concentration of n-butylamine relative to formaldehyde. | Add the n-butylamine dropwise to the formaldehyde solution to maintain a low instantaneous concentration of the amine. |
| Detection of Hydrolysis Products (N-Butylglycinamide, N-Butylglycine) | Presence of water in the reaction or during workup, especially if the pH is not controlled. | Use anhydrous solvents and reagents. During workup, use neutral or slightly basic washes and avoid prolonged exposure to acidic or strongly basic conditions. |
| Formation of Polymeric Byproducts | The reaction conditions (e.g., temperature, pH) may favor the polymerization of formaldehyde. | Maintain a controlled temperature and add the formaldehyde solution slowly to the reaction mixture. |
| Difficulty in Product Isolation/Purification | The product may be soluble in the aqueous phase, or emulsions may form during extraction. | Saturate the aqueous layer with brine to reduce the solubility of the organic product. To break emulsions, add a small amount of a different organic solvent or use centrifugation. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence product yield and the formation of major side products. Note that these are representative values and actual results may vary.
Table 1: Effect of Temperature on Yield and Side Product Formation
| Temperature (°C) | This compound Yield (%) | Bis(butylamino)methane (%) | Hydrolysis Products (%) |
| 0-5 | 85 | 5 | <1 |
| 25 (Room Temp) | 65 | 15 | 2 |
| 50 | 40 | 25 | 5 |
Table 2: Effect of Reagent Stoichiometry on Yield and Side Product Formation
| n-Butylamine:Formaldehyde:NaCN Ratio | This compound Yield (%) | Bis(butylamino)methane (%) | Unreacted n-Butylamine (%) |
| 1:1:1 | 70 | 10 | 5 |
| 1:1.2:1.2 | 88 | 4 | <1 |
| 1.2:1:1 | 60 | 20 | 10 |
Experimental Protocols
Synthesis of this compound
Materials:
-
n-Butylamine
-
Formaldehyde (37% aqueous solution)
-
Sodium Cyanide (NaCN)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (for pH adjustment if necessary)
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the formaldehyde solution and cool it to 0 °C in an ice bath.
-
Slowly add n-butylamine dropwise to the cooled formaldehyde solution while maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to facilitate imine formation.
-
Prepare a solution of sodium cyanide in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for another 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound and its major side products.
Caption: A typical experimental workflow for the synthesis of this compound.
How to prevent hydrolysis of the nitrile group in aminonitriles
<
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of nitrile group hydrolysis in aminonitriles.
Frequently Asked Questions (FAQs)
Q1: What is nitrile hydrolysis and why is it a significant issue for aminonitriles?
A1: Nitrile hydrolysis is a chemical reaction where the cyano group (-C≡N) reacts with water to form an amide (-CONH2) and subsequently a carboxylic acid (-COOH).[1][2] This reaction is typically slow but can be significantly accelerated by acidic or basic conditions and heat.[1][3] For aminonitriles, which are crucial intermediates in the synthesis of α-amino acids and various pharmaceuticals, unwanted hydrolysis leads to the formation of impurities (α-amino amides and α-amino acids), reducing the yield and purity of the desired product. The proximity of the amino group can sometimes influence the reactivity of the nitrile, making them susceptible to hydrolysis under conditions that other nitriles might tolerate.
Q2: What are the primary factors that promote the hydrolysis of the nitrile group in aminonitriles?
A2: The key factors promoting nitrile hydrolysis are:
-
pH: Both strong acidic and strong basic conditions catalyze the hydrolysis.[1][3] The reaction is generally slowest near neutral pH.[3]
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis.[1] Reactions are often heated or refluxed to intentionally hydrolyze nitriles.[1][2]
-
Presence of Water: As a reactant, the concentration of water is critical. Anhydrous or low-water conditions are ideal for preventing hydrolysis.
-
Catalysts: Transition metal catalysts, sometimes used in subsequent reaction steps, can potentially promote nitrile hydration.[4]
Q3: What are the general strategies to prevent or minimize nitrile hydrolysis?
A3: The main strategies involve controlling the reaction and workup conditions:
-
Strict pH Control: Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible. If pH adjustments are necessary, use buffered solutions and avoid strong acids or bases.
-
Low Temperature: Perform all aqueous steps, such as extractions and washes, at low temperatures (e.g., 0-5 °C) to reduce the hydrolysis rate.
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents for reactions involving aminonitriles to eliminate the possibility of hydrolysis.
-
Minimize Contact Time: Reduce the duration of exposure to aqueous or otherwise unfavorable conditions.
-
Protecting Groups: In multi-step syntheses, the amino group can be protected (e.g., with Boc or Cbz groups).[5][6] The choice of protecting group and its deprotection conditions must be carefully selected to be compatible with the nitrile group.[6]
Troubleshooting Guide
This section addresses specific problems encountered during experiments involving aminonitriles.
Problem 1: Significant formation of amide or carboxylic acid byproducts is observed during aqueous workup.
-
Likely Cause: Exposure of the aminonitrile to non-neutral pH or elevated temperatures during extraction and washing steps.
-
Solutions:
-
Maintain Low Temperature: Ensure all aqueous solutions (water, brine, buffer) are pre-chilled before use. Perform the workup in an ice bath.
-
Use Buffered Washes: Instead of pure water, wash the organic layer with a chilled, neutral buffer solution (e.g., phosphate-buffered saline at pH 7.2) to prevent pH excursions.
-
Minimize Exposure Time: Perform the aqueous workup as quickly as possible to reduce the contact time between the aminonitrile and the aqueous phase.
-
Purification Method: Consider alternative purification methods that avoid water, such as chromatography on silica gel with non-aqueous eluents or crystallization from an anhydrous solvent system.
-
Problem 2: The nitrile group hydrolyzes during a subsequent reaction step (e.g., deprotection of another functional group).
-
Likely Cause: The reagents and conditions used for the subsequent step are not compatible with the nitrile group. For example, strong acidic or basic conditions used for deprotection can readily hydrolyze the nitrile.
-
Solutions:
-
Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under conditions that do not affect the nitrile.[6][7] For instance, if you have a Boc-protected amine, instead of using strong acid for deprotection, consider milder conditions if the substrate allows. Alternatively, use a protecting group like Fmoc, which is removed under basic conditions that can be carefully controlled to minimize nitrile hydrolysis.[5][8]
-
Reagent Screening: Test different, milder reagents for the desired transformation. For example, some transition-metal catalyzed hydrations have been developed to be highly selective for amides without over-hydrolysis to the carboxylic acid.[4]
-
Water-Free Hydrolysis Methods: For intentional, controlled hydrolysis to the amide, methods using reagents like acetaldoxime as a water surrogate in the presence of a rhodium catalyst can provide the amide without generating free water that could lead to the carboxylic acid.[4]
-
Problem 3: My Strecker reaction yields a mixture of the desired aminonitrile and its hydrolyzed byproducts.
-
Likely Cause: The aminonitrile product is hydrolyzing under the reaction or workup conditions of the Strecker synthesis itself.[9][10] The presence of aqueous reagents (like NH4Cl/KCN in water) can lead to concurrent product degradation.
-
Solutions:
-
Anhydrous Conditions: If possible, switch to a non-aqueous Strecker protocol. Using trimethylsilyl cyanide (TMSCN) as the cyanide source in an organic solvent can prevent hydrolysis during the reaction.[9]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions. Running the reaction at a lower temperature may slow down the desired reaction but will have a more pronounced effect on slowing the undesired hydrolysis.
-
Careful Workup: Immediately after the reaction, proceed with a carefully planned, cold, and pH-controlled workup as described in Problem 1.
-
Data Presentation
The stability of the nitrile group is highly dependent on the pH of the medium. The following table summarizes the relative rates of hydrolysis under different pH conditions.
Table 1: Influence of pH on the Relative Rate of Nitrile Hydrolysis
| pH Range | Condition | Relative Hydrolysis Rate | Primary Product(s) | Reference |
| < 1 | Strong Acid | Very High | Carboxylic Acid, Ammonium Salt | [1][2] |
| 1-4 | Acidic | High | Carboxylic Acid, Ammonium Salt | [11] |
| 5-8 | Near-Neutral | Low / Very Low | Amide (if hydrolysis occurs) | [3] |
| 9-11 | Basic | Moderate to High | Carboxylate Salt, Ammonia | [1][2] |
| > 12 | Strong Base | Very High | Carboxylate Salt, Ammonia | [1][2] |
Note: Rates are qualitative and highly dependent on substrate, temperature, and reaction time.
Experimental Protocols
Protocol 1: Buffered Aqueous Workup to Minimize Nitrile Hydrolysis
This protocol is designed for the purification of a crude reaction mixture containing a solvent-soluble aminonitrile.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Phosphate buffer (0.5 M, pH 7.2), pre-chilled to 0-5 °C.
-
Saturated sodium chloride solution (Brine), pre-chilled to 0-5 °C.
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Separatory funnel.
-
Ice bath.
Procedure:
-
Place the separatory funnel containing the crude organic solution in an ice bath.
-
Add an equal volume of the pre-chilled phosphate buffer (pH 7.2) to the separatory funnel.
-
Gently invert the funnel 3-5 times to mix the layers. Avoid vigorous shaking which can lead to emulsion formation. Vent frequently.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Add an equal volume of pre-chilled brine to the organic layer. This helps to remove residual water.
-
Gently invert the funnel 2-3 times.
-
Allow the layers to separate and drain the aqueous layer.
-
Transfer the organic layer to a clean flask and add anhydrous Na2SO4 or MgSO4 to dry the solution.
-
Stir for 10-15 minutes, then filter or decant the dried solution.
-
Remove the solvent under reduced pressure at a low temperature (< 30 °C) to isolate the purified aminonitrile.
Visualizations
The following diagrams illustrate key concepts and workflows for preventing aminonitrile hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fiveable.me [fiveable.me]
- 6. Protective Groups [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Improving the stability of (Butylamino)acetonitrile in solution
Frequently Asked Questions (FAQs)
Q1: My (Butylamino)acetonitrile solution is showing signs of degradation. What is the most likely cause?
A1: The most probable cause of degradation for this compound in solution is the hydrolysis of the nitrile group. Nitriles are susceptible to hydrolysis under both acidic and basic conditions, which converts the nitrile into a carboxylic acid, forming an amide as an intermediate.[1][2][3][4][5][6] The stability of your solution is likely influenced by factors such as pH, temperature, and the presence of strong nucleophiles.[7][8]
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group in this compound.[2][3][4][5] Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[2][3] In basic conditions, the hydroxide ion, a strong nucleophile, directly attacks the nitrile carbon.[2][4] Therefore, maintaining a neutral pH is generally recommended to improve stability.
Q3: What role does temperature play in the degradation of this compound?
A3: Temperature is a critical factor that can accelerate the degradation of this compound.[8] As with most chemical reactions, higher temperatures increase the rate of hydrolysis. To enhance stability, it is advisable to store solutions of this compound at lower temperatures. For long-term storage, refrigeration or freezing is recommended, provided the compound remains soluble and stable at these temperatures.
Q4: Are there any solvents I should avoid when working with this compound?
A4: While specific solvent interaction studies for this compound are not available, it is best to avoid highly acidic or basic aqueous solutions to minimize hydrolysis. Protic solvents, especially water, can participate in the hydrolysis reaction. If possible, using aprotic solvents may improve stability, but solubility and experimental requirements must be considered.
Q5: Can I do anything to stabilize my this compound solution?
A5: To improve stability, you should focus on controlling the factors that promote degradation. This includes:
-
pH Control: Buffer your solution to a neutral pH (around 7).
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen).[8]
-
Solvent Choice: Use aprotic solvents if your experimental design allows.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period. | Hydrolysis of the nitrile group. | Check the pH of your solution and adjust to neutral if necessary. Store the solution at a lower temperature. |
| Appearance of new peaks in HPLC analysis. | Degradation products (amide intermediate, carboxylic acid). | Confirm the identity of the new peaks using techniques like mass spectrometry. Optimize storage conditions (pH, temperature) to minimize their formation. |
| Precipitation of the compound from the solution. | Change in solubility due to degradation or temperature changes. | Ensure the storage temperature is appropriate for the solvent used. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Data on Stability Influencing Factors
Since specific quantitative stability data for this compound is unavailable, the following table summarizes the qualitative effects of different conditions on the stability of aminonitriles in general.
| Factor | Condition | Expected Impact on Stability | Rationale |
| pH | Acidic (< 6) | Decreased | Acid-catalyzed hydrolysis of the nitrile group.[2][3] |
| Neutral (~7) | Optimal | Minimized acid and base-catalyzed hydrolysis. | |
| Basic (> 8) | Decreased | Base-catalyzed hydrolysis of the nitrile group.[2][4] | |
| Temperature | Low (2-8 °C) | Increased | Slower reaction kinetics for degradation pathways.[8] |
| Ambient (~25 °C) | Moderate | Moderate rate of degradation. | |
| High (> 40 °C) | Decreased | Accelerated degradation kinetics.[8] | |
| Solvent | Aprotic | Higher | Reduced availability of nucleophiles (like water) for hydrolysis. |
| Protic (Aqueous) | Lower | Water acts as a nucleophile in the hydrolysis reaction.[2] |
Experimental Protocols
Protocol: Stability Testing of this compound in Solution via HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH values (e.g., phosphate buffers for pH 5, 7, and 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled incubator/oven and refrigerator
2. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) to minimize initial degradation.
3. Preparation of Test Solutions:
-
Dilute the stock solution with the chosen buffers (pH 5, 7, 9) to a final working concentration.
-
Prepare replicate samples for each condition.
4. Incubation:
-
Store the test solutions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
5. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each test solution.
-
Analyze the samples by HPLC to determine the concentration of this compound remaining.
-
Monitor for the appearance of degradation products.
6. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate constant and half-life for each condition to quantify stability.
Visualizations
Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound via acid and base-catalyzed hydrolysis of the nitrile group.
Experimental Workflow
This diagram outlines a logical workflow for troubleshooting stability issues with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 7. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Effect of solvent choice on the reactivity of (Butylamino)acetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and reactivity of (Butylamino)acetonitrile, with a particular focus on the critical role of solvent selection. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and how does the solvent choice impact it?
A1: The most common method for synthesizing this compound is a variation of the Strecker synthesis, which involves the reaction of n-butylamine, formaldehyde, and a cyanide source. The choice of solvent is crucial as it can significantly influence both the reaction rate and the final yield.[1] The reaction proceeds through the formation of an iminium ion intermediate. Polar solvents can stabilize this charged intermediate, which often accelerates the reaction.[1]
Q2: Should I use a protic or aprotic solvent for the synthesis?
A2: While there isn't a universally perfect solvent, aprotic solvents are generally preferred for the Strecker reaction involving primary and secondary amines.[1] Protic solvents, such as water or alcohols, can form hydrogen bonds with the cyanide nucleophile, effectively solvating it and reducing its reactivity.[1] Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can stabilize the iminium ion intermediate without significantly hindering the nucleophilicity of the cyanide ion, often leading to faster reaction rates.[1]
Q3: How can the solvent choice help in minimizing side reactions?
A3: Solvent selection is a key factor in controlling the formation of unwanted side products. For instance, the presence of water or other protic solvents can lead to the hydrolysis of the this compound product to form the corresponding α-amino acid, especially under acidic or basic conditions.[1] Using anhydrous (dry) solvents and performing the reaction under an inert atmosphere can significantly reduce this hydrolysis.[2] Additionally, a non-aqueous solvent can help minimize the formation of cyanohydrin, a common side product from the reaction of formaldehyde with the cyanide source, by promoting the rapid formation of the iminium ion.[1]
Q4: Is a solvent-free reaction a viable option for this synthesis?
A4: Yes, solvent-free conditions have proven effective for the synthesis of some α-aminonitriles, often resulting in very high yields and significantly reduced reaction times.[1] This approach is also advantageous from a green chemistry perspective as it eliminates solvent waste. However, the feasibility for this compound would need experimental verification, as the viscosity and inherent reactivity of the neat reactants are important considerations.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Suboptimal solvent choice. The reaction rate is highly dependent on the solvent.[1] Nonpolar solvents may slow down the formation of the polar iminium ion intermediate.
-
Suggested Solution: Switch to a polar aprotic solvent like acetonitrile to potentially increase the reaction rate.[1]
-
Potential Cause: Inactive cyanide nucleophile. In protic solvents like methanol or water, the cyanide ion can be strongly solvated through hydrogen bonding, which reduces its nucleophilicity.[1]
-
Suggested Solution: If you are using a protic solvent, consider switching to a polar aprotic solvent such as acetonitrile.[1]
Issue 2: Formation of Impurities
-
Potential Cause: Hydrolysis of the aminonitrile product. The presence of water in the reaction mixture can lead to the hydrolysis of the product to N-butylglycinamide or N-butylglycine.[2] This is catalyzed by both acidic and basic conditions.[2]
-
Suggested Solution: Ensure that all solvents and reagents are rigorously dried before use.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.[2] During the work-up, minimize the contact time with aqueous acidic or basic solutions.[2]
-
Potential Cause: Formation of cyanohydrin. This side product arises from the reaction of formaldehyde with the cyanide source and is more likely if the rate of iminium ion formation is slow.[1]
-
Suggested Solution: Use a non-aqueous solvent and ensure conditions that favor the rapid formation of the iminium ion to minimize this side reaction.[1]
-
Potential Cause: Oxidation of the amine. The tertiary amine functionality in the product can be susceptible to oxidation, forming an N-oxide, which can be initiated by air, light, or trace metal impurities.[2]
-
Suggested Solution: For sensitive reactions, degas your solvents to remove dissolved oxygen.[2] Protect the reaction from light by wrapping the flask in aluminum foil.[2]
Quantitative Data
The following table summarizes the effect of different solvents on the yield of a structurally related N-acylated α-aminonitrile. While not a direct one-to-one comparison for this compound, this data serves as a useful guide for solvent selection in Strecker-type reactions.
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Acetonitrile (CH₃CN) | 37.5 | 94 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 92 |
| N,N-Dimethylformamide (DMF) | 36.7 | 85 |
| Methanol (CH₃OH) | 32.7 | 71 |
| Tetrahydrofuran (THF) | 7.6 | 65 |
| Dichloromethane (CH₂Cl₂) | 8.9 | 53 |
| Toluene | 2.4 | 35 |
| Water (H₂O) | 80.1 | 25 |
Note: Data is adapted from a model reaction for a related N-acylated α-aminonitrile and is intended for illustrative purposes.[1] Actual yields for this compound may vary.
Experimental Protocols
Synthesis of this compound via Strecker Reaction
This protocol is adapted from the general procedure for the synthesis of α-aminonitriles.
Materials:
-
n-Butylamine
-
Formaldehyde (37-40% aqueous solution)
-
Sodium Cyanide (or Potassium Cyanide)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment, if necessary)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.0 equivalent) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Slowly add formaldehyde solution (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Cyanide Addition: In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold deionized water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Cool the imine-containing reaction mixture back down to 0 °C.
-
Slowly add the aqueous cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Logical workflow of solvent effects in the synthesis of this compound.
References
Technical Support Center: Minimizing Byproduct Formation in Aminonitrile Reactions
Welcome to the Technical Support Center for Aminonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation in aminonitrile reactions, with a primary focus on the widely used Strecker synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aminonitrile reactions, particularly the Strecker synthesis?
A1: The most prevalent byproducts encountered during aminonitrile synthesis include:
-
Cyanohydrins: These form from the direct reaction of the starting aldehyde or ketone with the cyanide source before the amine reacts to form the imine intermediate.[1]
-
Hydrolysis Products: The aminonitrile product is susceptible to hydrolysis, which can lead to the formation of α-amino amides and subsequently α-amino acids, especially under acidic or basic conditions.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual aldehydes, ketones, or amines in the final product mixture.
-
Aldol Condensation Products: Aldehydes with α-hydrogens can undergo self-condensation, particularly under basic conditions, to form aldol adducts.
Q2: How does reaction temperature influence byproduct formation?
A2: Temperature plays a critical role in controlling the selectivity of aminonitrile reactions. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts. It is generally recommended to conduct the reaction at controlled, lower temperatures (e.g., 0-10 °C) to suppress side reactions like cyanohydrin formation. However, the optimal temperature may vary depending on the specific substrates and should be determined on a case-by-case basis.[2]
Q3: What is the effect of pH on the formation of byproducts?
A3: The pH of the reaction medium significantly impacts the rate of both the desired reaction and side reactions. An optimal pH range, typically between 8 and 10, is crucial for efficient aminonitrile formation.[1] At lower pH values, the amino group is protonated, reducing its nucleophilicity and slowing down imine formation. Conversely, strongly alkaline conditions can promote aldol condensation and other side reactions. Maintaining the pH within the optimal range helps to minimize the hydrolysis of the nitrile product.[1]
Q4: Which cyanide source is best to minimize byproducts?
A4: The choice of cyanide source can influence both the reaction rate and the byproduct profile. Common cyanide sources include hydrogen cyanide (HCN), alkali metal cyanides (KCN, NaCN), and trimethylsilyl cyanide (TMSCN). While HCN is highly effective, its extreme toxicity makes it less desirable. KCN and NaCN are frequently used, often in buffered aqueous media.[3] TMSCN is another alternative that can be effective, sometimes in the presence of a Lewis acid catalyst.[4] The optimal choice depends on the specific reaction conditions and substrates. For instance, in some cases, an uncatalyzed reaction using KCN provides excellent yields with broad solvent tolerability.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during aminonitrile synthesis.
Problem 1: High levels of cyanohydrin byproduct detected.
-
Possible Cause: The reaction between the aldehyde/ketone and the cyanide source is faster than the formation of the imine intermediate.
-
Solution:
-
Order of Addition: Modify the order of reagent addition. Pre-form the imine by reacting the aldehyde/ketone with the ammonia source (e.g., ammonium chloride) for a period before introducing the cyanide source.[5]
-
Temperature Control: Maintain a low reaction temperature (0-10 °C) to disfavor the formation of the cyanohydrin.[5]
-
Ammonia Concentration: Ensure a sufficiently high concentration of ammonia to drive the equilibrium towards imine formation.[1]
-
Problem 2: Significant hydrolysis of the aminonitrile to the corresponding amino acid or amide.
-
Possible Cause: Presence of excess water, or exposure to strongly acidic or basic conditions during the reaction or work-up.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[5]
-
pH Control: Maintain the reaction pH within the optimal range of 8-10.[1]
-
Work-up Procedure: During work-up, neutralize the reaction mixture or maintain slightly basic conditions to prevent acid- or base-catalyzed hydrolysis. Minimize the contact time with aqueous acidic or basic solutions.
-
Problem 3: Low yield of the desired aminonitrile.
-
Possible Cause: Incomplete reaction, suboptimal reaction conditions, or product loss during purification.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Optimization of Conditions: Systematically optimize reaction parameters such as temperature, pH, and reactant concentrations.
-
Purification Technique: Choose an appropriate purification method. For basic aminonitriles that may streak on silica gel, consider adding a basic modifier like triethylamine to the eluent or using alumina for column chromatography. Recrystallization is also a highly effective method for solid aminonitriles.[2]
-
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of the desired aminonitrile and the formation of byproducts.
Table 1: Effect of Temperature on Byproduct Formation in a Model Strecker Reaction
| Temperature (°C) | Aminonitrile Yield (%) | Cyanohydrin Byproduct (%) | Other Byproducts (%) |
| 0 | 85 | 10 | 5 |
| 25 (Room Temp.) | 70 | 25 | 5 |
| 50 | 50 | 40 | 10 |
Note: Data is illustrative and based on general trends observed in Strecker reactions. Actual results may vary depending on the specific substrates and conditions.
Table 2: Influence of pH on Aminonitrile and Cyanohydrin Formation
| pH | Aminonitrile Formation Rate (relative) | Cyanohydrin Formation Rate (relative) |
| 7 | 0.6 | 1.0 |
| 8 | 0.9 | 0.8 |
| 9 | 1.0 | 0.7 |
| 10 | 0.8 | 0.9 |
| 11 | 0.5 | 1.2 |
Note: This table illustrates the general trend of reaction rates as a function of pH. The optimal pH can vary for different reaction systems.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Cyanohydrin Formation in Strecker Synthesis
This protocol emphasizes the pre-formation of the imine to minimize the cyanohydrin byproduct.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add the ammonia source, such as ammonium chloride (1.1-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine. You can monitor the imine formation by TLC or NMR.[5]
-
-
Cyanation:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of the cyanide source (e.g., potassium cyanide or sodium cyanide, 1.1 eq) in a minimal amount of water, keeping the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring for completion by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aminonitrile by column chromatography on silica gel (with 1% triethylamine in the eluent to prevent streaking) or by recrystallization.[2]
-
Mandatory Visualizations
Caption: Reaction pathways in aminonitrile synthesis, highlighting the formation of the desired product and major byproducts.
Caption: A decision-making workflow for troubleshooting common issues in aminonitrile synthesis.
References
Technical Support Center: Addressing Steric Hindrance in Reactions with Bulky Secondary Amines
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding reactions involving sterically hindered secondary amines.
Troubleshooting Guide
This guide addresses common issues encountered during amination, amide coupling, and N-alkylation reactions with bulky secondary amines.
Amide Bond Formation
Q1: My amide coupling reaction with a bulky secondary amine is sluggish or failing, resulting in low yields. What are the common causes and how can I troubleshoot this?
A1: Low yields in amide coupling reactions with sterically hindered secondary amines are often due to the reduced nucleophilicity of the amine and steric clashes that impede its approach to the activated carboxylic acid. Here are several strategies to overcome this challenge:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt may be ineffective. More potent uronium- or phosphonium-based reagents are often required. For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride can be a successful strategy.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Reactions can be heated, sometimes to reflux, to facilitate the coupling.[1]
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP are generally preferred as they can help to solvate the transition state.
-
Use of Additives: Additives like HOBt or HOAt can be used with carbodiimides to form a more reactive activated ester, which can improve yields in sluggish reactions.
-
Alternative Methods: For particularly stubborn couplings, alternative methods such as the use of acyl chlorides or ligation strategies may be necessary.
Reductive Amination
Q2: I am attempting a reductive amination with a bulky secondary amine and a ketone, but the reaction is giving poor yields, and I'm recovering unreacted starting materials. What can I do to improve the outcome?
A2: The primary challenge in the reductive amination of ketones with bulky secondary amines is the sterically hindered formation of the intermediate iminium ion.[3] Here are some troubleshooting steps:
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this purpose.[4][5] Sodium cyanoborohydride can also be used, but STAB is often preferred due to its lower toxicity.[5]
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also facilitates the dehydration step to form the iminium ion.
-
Water Removal: The formation of the iminium ion is an equilibrium process that produces water. Removing water, for example by using molecular sieves, can drive the equilibrium towards the iminium ion, thereby improving the yield of the final amine.
-
-
Catalysis: The use of a Lewis acid catalyst, such as Ti(OiPr)₄, can facilitate the initial condensation between the ketone and the amine.
-
One-Pot vs. Two-Step Procedure: For particularly difficult substrates, a two-step procedure where the iminium ion is pre-formed before the addition of the reducing agent may give better results than a one-pot reaction.
N-Alkylation (SN2 Reactions)
Q3: My S"N"2 reaction to alkylate a bulky secondary amine is proceeding very slowly or not at all. How can I facilitate this reaction?
A3: The success of an S"N"2 reaction is highly dependent on minimizing steric hindrance around the reacting centers. With a bulky secondary amine as the nucleophile, the backside attack required for an S"N"2 mechanism is severely impeded. Consider the following adjustments:
-
Substrate Choice: If possible, use a less sterically hindered alkylating agent. Methyl and primary alkyl halides are much better substrates for S"N"2 reactions than secondary or tertiary halides.
-
Leaving Group: A better leaving group will accelerate the reaction. For example, an iodide is a better leaving group than a chloride or bromide.
-
Solvent: Use a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents solvate the cation but not the nucleophile, leaving it more "naked" and reactive.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Alternative Mechanisms: If the S"N"2 pathway is too disfavored, consider alternative strategies that proceed through different mechanisms, such as reductive amination if you are trying to add an alkyl group that can be derived from an aldehyde or ketone.
Frequently Asked Questions (FAQs)
Q4: Why is steric hindrance a significant issue for reactions with bulky secondary amines?
A4: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a reaction. For bulky secondary amines, the large alkyl or aryl groups attached to the nitrogen atom physically obstruct the approach of other molecules. This can:
-
Reduce Nucleophilicity: While electronically the amine may be a good nucleophile, its bulky nature prevents it from effectively attacking an electrophilic center.
-
Slow Reaction Rates: The steric clash increases the activation energy of the reaction, leading to slower reaction rates.
-
Lower Yields: If the steric hindrance is too great, the desired reaction may not proceed at a reasonable rate, leading to low yields or recovery of starting materials.
Q5: Are there any general strategies that can be applied across different reaction types to mitigate steric hindrance?
A5: Yes, several general principles can be applied:
-
Elevated Temperatures: Increasing the thermal energy of the system can help reacting molecules overcome the steric repulsion.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period can sometimes compensate for slow reaction rates.
-
Use of More Reactive Reagents: Employing highly reactive coupling partners (e.g., acyl fluorides instead of carboxylic acids) can often drive the reaction to completion despite steric challenges.[1][6]
-
Catalysis: Specific catalysts can lower the activation energy of the reaction and promote bond formation even in sterically congested environments.
Q6: How do I choose the right coupling reagent for an amide bond formation with a hindered secondary amine?
A6: The choice of coupling reagent is critical. For sterically demanding couplings, uronium-based reagents like HATU and HBTU are generally more effective than carbodiimides like EDC.[2][7] This is because they form a more reactive OAt-active ester.[2] For extremely difficult cases, the in-situ formation of an acyl fluoride using reagents like TFFH or BTFFH has proven to be a highly effective strategy.[1]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Amide Bond Formation with a Sterically Hindered Amine.
| Coupling Reagent | Additive | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| HATU | - | DIPEA | DMF | Room Temp. | 4 days | 17 | [1] |
| EDC | HOBt | - | - | Room Temp. | 24 h | 0 | [1] |
| DCC | DMAP | - | - | 40 °C | 5 days | 0 | [1] |
| Acyl Fluoride (in situ) | - | - | MeCN | 80 °C | 12-24 h | 79 | [1] |
Table 2: Yields for Reductive Amination of Ketones with Secondary Amines.
| Ketone | Amine | Reducing Agent | Catalyst | Yield (%) | Reference |
| Acetone | p-Anisidine | CO | RhCl₃ | 85 | [8] |
| Cyclopentanone | p-Anisidine | CO | RhCl₃ | 80 | [8] |
| Acetone | Diphenylamine | CO | RuCl₃ | 70 | [8] |
| Cyclohexanone | N-isopropyl-p-anisidine | CO | RuCl₃ | 75 | [8] |
| Acetophenone | N-methylaniline | HSiCl₃ | TMEDA | 92 | [3] |
Table 3: N-Alkylation of a Hindered Secondary Amine (Diisopropylamine) with Alkyl Halides.
| Alkyl Halide | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-Bromooctane | NaDA | DMEA | -30 °C | - | 82 | [9] |
| Ethyl Tosylate | PMP | Toluene | Reflux | 2-7 days | 91 | [10] |
Experimental Protocols
Protocol 1: Amide Coupling of a Sterically Hindered Amine using HATU
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or NMP.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the sterically hindered secondary amine (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Reductive Amination of a Ketone with a Bulky Secondary Amine
-
Reaction Setup: To a round-bottom flask, add the ketone (1.0 eq), the bulky secondary amine (1.2 eq), and a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1.1 eq), to the mixture.
-
Dehydration (Optional but Recommended): Add activated molecular sieves (3Å or 4Å) to the reaction mixture to remove the water formed during iminium ion formation.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-4 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in amide coupling reactions.
Caption: General workflow for reductive amination with a bulky secondary amine.
Caption: Decision pathway for N-alkylation of hindered secondary amines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N’,N”,N”-Pentamethyldiethylenetriamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Managing Exothermic Reactions in Aminonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminonitrile synthesis, with a primary focus on the highly exothermic Strecker reaction.
Troubleshooting Guide: Thermal Management Issues
This guide addresses common problems related to exothermic reactions during aminonitrile synthesis.
| Symptom | Potential Causes | Corrective Actions |
| Rapid, unexpected temperature rise (>5°C above setpoint) | 1. The addition rate of the cyanide source is too high.2. Inefficient or failed cooling system.3. Inadequate stirring leading to localized heating ("hot spots"). | 1. Immediately stop the addition of the cyanide solution. [1]2. Enhance cooling by lowering the cooling bath temperature or adding more coolant (e.g., dry ice).[1]3. Verify the stirrer is functioning correctly and increase the stirring speed if it is safe to do so.[1]4. If the temperature continues to rise, execute an emergency quench procedure.[1] |
| Reaction temperature is too low / Reaction fails to initiate | 1. Overly efficient cooling.2. Incorrect reagent concentration.3. Inactive catalyst or reagent. | 1. Slightly reduce the cooling rate, ensuring the temperature does not exceed the optimal range.2. Verify all reagent calculations and concentrations.[2]3. Ensure reagents are pure and catalysts are active.[2]4. In some cases, a slight, controlled increase in temperature may be necessary to initiate the reaction, but this should be done with extreme caution. |
| Formation of side products or low yield | 1. Poor temperature control, leading to undesired side reactions.2. Incorrect order of reagent addition.3. Extended reaction time. | 1. Implement stricter temperature monitoring and control.[3]2. Review the experimental protocol to ensure the correct sequence of reagent addition.[3]3. Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time and avoid product degradation. |
| Difficulty maintaining a stable temperature | 1. The scale of the reaction is too large for the current cooling capacity.2. The reaction vessel has poor heat transfer characteristics. | 1. For larger-scale reactions, ensure the cooling system is adequately sized. Reaction calorimetry can help determine the required cooling capacity.[4]2. Use a reaction vessel with a high surface area-to-volume ratio to improve heat dissipation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard in aminonitrile synthesis?
A1: The primary hazard, particularly in the Strecker synthesis, is the highly exothermic nature of the addition of a cyanide source (like NaCN, KCN, or TMSCN) to an imine intermediate.[1] This step can generate a significant amount of heat, and if not properly controlled, can lead to a thermal runaway reaction.
Q2: Why is slow addition of the cyanide source so critical?
A2: Slow and controlled addition of the cyanide source is crucial to manage the rate of heat generation.[3] The goal is to add the reagent at a rate that allows the cooling system to remove the generated heat in real-time, thus maintaining a stable and safe reaction temperature.[1]
Q3: Is it safe to add all the cyanide reagent at once?
A3: Absolutely not. Adding the cyanide source in a single portion is extremely dangerous. This will cause a rapid and violent exothermic reaction that cannot be controlled by standard laboratory cooling equipment, leading to a high risk of thermal runaway.[1]
Q4: What are the consequences of a thermal runaway reaction?
A4: A thermal runaway reaction can lead to a rapid increase in temperature and pressure within the reactor. This can result in boiling of the solvent, release of toxic gases (such as hydrogen cyanide), and potentially, a reactor rupture or explosion. It also significantly reduces product yield and purity.
Q5: How can I prepare for a potential loss of cooling or a sudden temperature spike?
A5: Always have a secondary, more powerful cooling bath (e.g., a dry ice/acetone bath) on standby.[1] Additionally, prepare a quench solution, such as a large volume of cold water or a suitable neutralizing agent, that can be quickly added to the reactor to dilute the reactants and halt the reaction in an emergency.[1]
Quantitative Data Summary
The following table summarizes key operational parameters for a typical lab-scale exothermic aminonitrile (Strecker) synthesis. These values are illustrative and must be adapted based on a thorough risk assessment for your specific experimental setup and scale.
| Parameter | Value / Range | Rationale & Notes |
| Reaction Temperature | 0 - 5°C | Maintaining a low temperature is critical to control the reaction rate and prevent thermal runaway.[1] |
| Cyanide Solution Addition Rate | ~1-2 mL / minute (lab scale) | The addition rate must be slow enough for the generated heat to be dissipated by the cooling system in real-time. This is highly scale-dependent.[1] |
| Stirring Speed | > 300 RPM (lab scale) | Vigorous stirring is essential for ensuring thermal homogeneity and preventing the formation of localized hot spots. A visible vortex is a good indicator of adequate mixing.[1] |
| Post-Addition Stirring Time | 1.5 - 2 hours | Allows the reaction to proceed to completion after all reagents have been added.[1] |
Experimental Protocols
Illustrative Protocol: Synthesis of 1-Aminonaphthalene-2-acetonitrile
Disclaimer: This protocol is for informational purposes and is adapted from established procedures. Researchers must conduct a thorough risk assessment and adapt all quantities and parameters for their specific laboratory setup and scale. This reaction should only be performed in a well-ventilated fume hood by trained personnel.
Reagents:
-
1-Aminonaphthalene
-
Formaldehyde (37% aq. solution)
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a temperature probe. Place the flask in an ice-salt or dry ice-isopropanol bath capable of maintaining a temperature of 0°C.[1]
-
Initial Charge: To the flask, add 1-aminonaphthalene, ammonium chloride, and the formaldehyde solution.[1]
-
Cooling: Begin vigorous stirring and cool the mixture to 0°C. Ensure the temperature is stable before proceeding.[1]
-
Cyanide Solution Preparation: In a separate beaker, carefully prepare a solution of sodium cyanide in deionized water.
-
Controlled Addition: Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[1]
-
Co-addition: Once approximately half of the cyanide solution has been added, begin a simultaneous slow addition of glacial acetic acid from a second dropping funnel. Manage the addition rates so that both additions complete at the same time.[1]
-
Monitoring: Continuously monitor the internal temperature throughout the entire addition process. Be prepared to stop the addition and apply emergency cooling if the temperature exceeds the set limit.[1]
-
Reaction Completion: After the additions are complete, allow the mixture to stir for an additional 1.5 - 2 hours while maintaining the temperature between 0-5°C.[1]
-
Workup: The product can then be isolated by filtration and washed with cold water to remove inorganic salts.[1]
Visualizations: Workflows and Logic Diagrams
Experimental Workflow for Aminonitrile Synthesis
Caption: A typical experimental workflow for exothermic aminonitrile synthesis.
Troubleshooting Logic for Thermal Runaway
Caption: Decision-making flowchart for managing a thermal excursion event.
References
Validation & Comparative
Comparative Guide to Analytical Techniques for the Characterization of (Butylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of (Butylamino)acetonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is paramount for regulatory compliance and the safety and efficacy of the final drug product. This document presents supporting experimental data and detailed methodologies for various analytical techniques.
Introduction to this compound and its Characterization
This compound, with the chemical formula C₆H₁₂N₂, is a secondary aminonitrile that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure incorporates a butylamine moiety and a nitrile group, which dictates its chemical properties and reactivity. Accurate and robust analytical methods are crucial for its characterization, including identity confirmation, purity assessment, and quantification of impurities.
This guide will delve into the primary analytical techniques employed for the characterization of this compound, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, a comparison with alternative and complementary techniques will be provided to offer a holistic view of the available analytical strategies.
Primary Analytical Techniques
The following sections detail the principles, experimental protocols, and data interpretation for the most common analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is a suitable approach for separating the main component from potential impurities.
Experimental Protocol: HPLC
A reverse-phase HPLC method can be employed for the analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).
-
Column: Newcrom R1 column or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For MS compatibility, formic acid is preferred over phosphoric acid.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient could be 10-90% B over 15 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase composition.
Data Presentation: HPLC
| Parameter | Value | Reference |
| Retention Time (t_R) | Analyte-specific (dependent on exact conditions) | [1] |
| Purity (%) | >95% (typical for pharmaceutical intermediates) | - |
| Limit of Detection (LOD) | ng/mL range (UV), pg/mL range (MS) | - |
| Limit of Quantification (LOQ) | ng/mL range (UV), pg/mL range (MS) | - |
Note: The retention time is highly dependent on the specific HPLC conditions and column used. The provided table is a template for expected data.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, which provides high-resolution separation and definitive identification through mass spectrometry.
Experimental Protocol: GC-MS
The following protocol for a related compound, (Dibutylamino)acetonitrile, can be adapted for this compound.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Data Presentation: GC-MS
| Parameter | Value | Reference |
| Retention Time (t_R) | Analyte-specific | - |
| Molecular Ion (M+) | m/z 112 | - |
| Key Fragment Ions | To be determined from the mass spectrum | - |
| Purity (%) | >95% | - |
Note: The mass spectrum of this compound is available in the NIST WebBook. Key fragments would arise from the loss of alkyl groups and cleavage adjacent to the nitrogen atom.
Logical Relationship: GC-MS Data Interpretation
Caption: Logical workflow for GC-MS data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
Experimental Protocol: NMR
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Data Presentation: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~0.9 | Triplet | 3H | Butyl-CH₃ |
| CH₂ | ~1.3 | Sextet | 2H | Butyl-CH₂ |
| CH₂ | ~1.5 | Quintet | 2H | Butyl-CH₂ |
| N-CH₂ | ~2.6 | Triplet | 2H | Butyl-N-CH₂ |
| N-H | Variable | Broad Singlet | 1H | Amine-NH |
| CH₂-CN | ~3.4 | Singlet | 2H | Acetonitrile-CH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| CH₃ | ~14 | Butyl-CH₃ |
| CH₂ | ~20 | Butyl-CH₂ |
| CH₂ | ~32 | Butyl-CH₂ |
| N-CH₂ | ~49 | Butyl-N-CH₂ |
| CH₂-CN | ~35 | Acetonitrile-CH₂ |
| CN | ~118 | Nitrile-CN |
Note: These are predicted chemical shifts and may vary based on the solvent and other experimental conditions.
Signaling Pathway: NMR Structural Confirmation
References
A Comparative Analysis of (Butylamino)acetonitrile and Other Aminonitriles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminonitrile Performance with Supporting Experimental Data.
Aminonitriles are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including α-amino acids and nitrogen-containing heterocycles.[1] Among these, (Butylamino)acetonitrile and its N-substituted analogues are of significant interest due to their utility in introducing alkylamino functionalities. This guide provides a comparative study of this compound and other aminonitriles, focusing on their synthesis, reactivity, and performance in common synthetic transformations.
Performance in Synthesis: A Comparative Overview
The primary route for the synthesis of α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source.[2][3] The efficiency of this reaction is highly dependent on the substrates, catalyst, and reaction conditions. Below is a comparative summary of yields for the synthesis of various N-substituted aminonitriles, including this compound, under different catalytic systems.
| Aminonitrile Product | Aldehyde | Amine | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Formaldehyde | n-Butylamine | TMSCN | None | CH₂Cl₂ | 24 | High (not specified) | [2] |
| 2-(Phenylamino)acetonitrile | Benzaldehyde | Aniline | KCN | PD-Co | Acetonitrile | 3 | 93 | [1] |
| 2-(Benzylamino)acetonitrile | Benzaldehyde | Benzylamine | KCN | PD-Co | Acetonitrile | 3 | 95 | [1] |
| 2-(Cyclohexylamino)acetonitrile | Benzaldehyde | Cyclohexylamine | TMSCN | L-proline | Acetonitrile | 12 | 92 | [4] |
| 2-(Morpholino)acetonitrile | Benzaldehyde | Morpholine | TMSCN | L-proline | Acetonitrile | 12 | 95 | [4] |
| 2-(Piperidino)acetonitrile | Benzaldehyde | Piperidine | TMSCN | L-proline | Acetonitrile | 12 | 94 | [4] |
TMSCN: Trimethylsilyl cyanide, PD-Co: Pyridine dicarboxylic acid guanidine–cobalt complex.
The data indicates that the choice of amine and catalyst significantly influences the reaction yield. While a specific yield for the non-catalyzed synthesis of this compound is not provided in the referenced literature, the protocol suggests a straightforward, high-yielding process.[2] Comparatively, the use of a cobalt-based catalyst or an organocatalyst like L-proline leads to excellent yields for a variety of other aminonitriles.[1][4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the synthesis of aminonitriles via the Strecker reaction.
General Protocol for the Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of α-aminonitriles.[2]
Materials:
-
Formaldehyde (1.0 eq)
-
n-Butylamine (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add formaldehyde and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add n-butylamine dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add trimethylsilyl cyanide dropwise. Caution: TMSCN is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Catalytic Synthesis of 2-(Phenylamino)acetonitrile[1]
Materials:
-
Benzaldehyde (1 mmol)
-
Aniline (1 mmol)
-
Potassium cyanide (KCN) (1.5 mmol)
-
Pyridine dicarboxylic acid guanidine–cobalt complex (PD-Co) (3 mol%)
-
Acetonitrile
Procedure:
-
In a reaction vessel, mix benzaldehyde (1 mmol), aniline (1 mmol), potassium cyanide (1.5 mmol), and the PD-Co catalyst (3 mol%).
-
Add acetonitrile as the solvent.
-
Stir the mixture on an oil bath at 50°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the product.
-
The product, 2-(phenylamino)acetonitrile, is obtained in 93% yield.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the general workflow for aminonitrile synthesis and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of α-aminonitriles.
Caption: General mechanism of the Strecker reaction.
Conclusion
This compound is a valuable building block in organic synthesis, readily prepared through the Strecker reaction. While direct comparative data under identical conditions is sparse, the available literature suggests that its synthesis is efficient. The choice of catalyst can significantly enhance the yields of other N-substituted aminonitriles, offering a pathway for optimizing the synthesis of analogues. The provided protocols and workflows offer a foundation for researchers to develop robust synthetic procedures for this important class of compounds. Further studies focusing on a systematic comparison of different N-alkyl aminonitriles under standardized catalytic conditions would be highly beneficial for the scientific community.
References
A Comparative Guide to the Synthesis of α-Aminonitriles: The Classical Strecker Reaction vs. a Novel N-TMS Imine Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of α-aminonitriles is a critical step in the preparation of a wide array of bioactive molecules and pharmaceuticals. This guide provides an objective comparison of the traditional Strecker synthesis with a recently developed method involving the in-situ formation of N-trimethylsilyl (N-TMS) imines, offering a potentially safer and higher-yielding alternative.
This publication outlines the performance of both methods, supported by experimental data, and provides detailed protocols to allow for informed decisions in the selection of a synthetic route.
Executive Summary
The synthesis of α-aminonitriles is a cornerstone of organic chemistry, providing essential precursors to amino acids and other nitrogen-containing compounds. The Strecker synthesis, first reported in 1850, has long been the benchmark method. However, it often involves the use of highly toxic cyanide sources and can result in moderate yields, particularly with sterically hindered or electronically deactivated substrates.
A novel approach, utilizing lithium hexamethyldisilazide (LiHMDS) and acetone cyanohydrin, generates an N-TMS imine intermediate that subsequently reacts to form the α-aminonitrile. This method has demonstrated significantly improved yields for a variety of aryl carboxaldehydes and avoids the direct handling of alkali metal cyanides.
Comparative Performance Analysis
The following table summarizes the quantitative comparison of the classical Strecker synthesis and the new N-TMS imine method for the synthesis of α-amino-(3-phenoxyphenyl)acetonitrile.
| Metric | Classical Strecker Synthesis | New N-TMS Imine Method |
| Yield | 43% | 89% |
| Reaction Time | Several hours to overnight | ~1-2 hours |
| Key Reagents | NaCN, NH4Cl, Aldehyde | LiHMDS, Acetone Cyanohydrin, Aldehyde |
| Safety Considerations | Direct use of toxic NaCN | In-situ generation of cyanide from less toxic acetone cyanohydrin |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and the experimental processes, the following diagrams have been generated.
Caption: Reaction mechanism of the classical Strecker synthesis.
Caption: Proposed reaction mechanism of the new N-TMS imine method.
Caption: Comparative experimental workflow diagram.
Detailed Experimental Protocols
The following protocols are provided for the synthesis of α-amino-(3-phenoxyphenyl)acetonitrile, serving as a representative example.
Classical Strecker Synthesis Protocol
Materials:
-
3-Phenoxybenzaldehyde
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 3-phenoxybenzaldehyde (1.0 eq) in ethanol.
-
Add a solution of sodium cyanide (1.1 eq) in water, followed by a solution of ammonium chloride (1.1 eq) in water.
-
Stir the resulting mixture vigorously at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino-(3-phenoxyphenyl)acetonitrile.
New N-TMS Imine Method Protocol
Materials:
-
3-Phenoxybenzaldehyde
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)
-
Acetone cyanohydrin
-
Anhydrous tetrahydrofuran (THF)
-
Water (H2O)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add a solution of 3-phenoxybenzaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiHMDS (1.1 eq, 1.0 M solution in THF) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetone cyanohydrin (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield α-amino-(3-phenoxyphenyl)acetonitrile.
Conclusion
The novel synthetic method for α-aminonitriles utilizing LiHMDS and acetone cyanohydrin presents a compelling alternative to the classical Strecker synthesis. The significantly higher yields, shorter reaction times, and the avoidance of handling highly toxic alkali metal cyanides make it an attractive option for researchers in the field of organic synthesis and drug discovery. While the Strecker synthesis remains a valuable and historically significant reaction, this new approach offers considerable advantages in terms of efficiency and safety for the preparation of a wide range of α-aminonitriles. Researchers are encouraged to consider this new methodology for their synthetic endeavors.
Unveiling Potential Interactions: A Comparative Guide to Cross-Reactivity of (Butylamino)acetonitrile in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of (Butylamino)acetonitrile in complex chemical mixtures, a critical consideration in drug development and chemical synthesis. Understanding these interactions is paramount for ensuring the purity, stability, and safety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines potential cross-reactivity pathways, compares this compound with relevant alternatives, and provides detailed experimental protocols for assessing chemical stability and reactivity.
Introduction to this compound and Cross-Reactivity
This compound is an α-aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. These compounds are valuable intermediates in organic synthesis, notably in the Strecker synthesis of amino acids. However, the inherent reactivity of the aminonitrile functional group can lead to unintended side reactions or "cross-reactivity" in complex mixtures, such as reaction masses or formulation matrices. This can result in the formation of impurities, degradation of the desired product, and potential safety concerns.
The primary modes of cross-reactivity for α-aminonitriles stem from the reactivity of the nitrile and amino functional groups. Key potential reactions include:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a corresponding amide and subsequently a carboxylic acid.
-
Reaction with Nucleophiles: The electrophilic carbon of the nitrile group can be attacked by nucleophiles. A significant example is the reaction with thiols, such as the amino acid cysteine.[1]
-
Reactions involving the Amine Group: The secondary amine in this compound can react with electrophiles present in the mixture.
-
Side Reactions from Synthesis: Impurities from the Strecker synthesis, a common route for producing α-aminonitriles, can be a source of cross-reactivity. These can include unreacted starting materials and side-products.[2]
Comparative Analysis of Aminonitrile Reactivity
Direct quantitative cross-reactivity data for this compound is limited in publicly available literature. However, we can draw comparisons based on the known reactivity of analogous compounds. The reactivity of an α-aminonitrile is significantly influenced by the substituents on the amine and the α-carbon.
For a comparative perspective, we will consider three representative aminonitriles:
-
This compound: An N-alkylated α-aminonitrile.
-
N-Acetylaminoacetonitrile: An N-acylated α-aminonitrile, where the nitrogen is part of an amide.
-
β-Aminopropionitrile: A structural isomer where the amino and nitrile groups are on adjacent carbons.
Table 1: Comparative Reactivity of Selected Aminonitriles
| Compound | Structure | Key Structural Feature | Expected Relative Reactivity with Nucleophiles (e.g., Thiols) | Rationale | Potential for Hydrolysis |
| This compound | CH₃(CH₂)₃NHCH₂CN | N-alkylated α-aminonitrile | High | The electron-donating alkyl group increases the nucleophilicity of the nitrogen, but the primary determinant of reactivity with nucleophiles at the nitrile carbon is the α-position of the amino group. | Moderate |
| N-Acetylaminoacetonitrile | CH₃CONHCH₂CN | N-acylated α-aminonitrile | Moderate to High[1] | The acetyl group is electron-withdrawing, which can influence the reactivity of the amine. However, it remains an α-aminonitrile and is expected to be reactive. | Moderate |
| β-Aminopropionitrile | H₂NCH₂CH₂CN | β-aminonitrile | Low[1] | The amino group is not on the same carbon as the nitrile. This significantly reduces the reactivity of the nitrile group towards nucleophilic attack compared to α-aminonitriles. | Low |
Note: The relative reactivity is a qualitative assessment based on published studies comparing α- and β-aminonitriles.[1] Actual rates will depend on specific reaction conditions.
Experimental Protocols for Cross-Reactivity and Stability Assessment
To experimentally determine the cross-reactivity and stability of this compound in a complex mixture, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate potential degradation pathways.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl and 1 M HCl at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH and 1 M NaOH at room temperature and elevated temperatures for a defined period.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
-
Method Development: The analytical method should be capable of separating the parent compound from all significant degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.
-
Data Analysis:
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Propose degradation pathways based on the identified products.
-
Stability-Indicating HPLC-MS Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent compound and its degradation products (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and Mass Spectrometry (ESI+ and ESI- modes) to identify the masses of the parent and degradation products.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Potential cross-reactivity pathways of this compound.
Caption: Experimental workflow for cross-reactivity and stability studies.
Conclusion
While this compound is a versatile synthetic intermediate, its potential for cross-reactivity in complex mixtures necessitates careful evaluation during drug development. The primary pathways of concern include hydrolysis and reactions with nucleophiles. The reactivity is expected to be higher than its β-aminonitrile isomers but can be modulated by N-substitution. A systematic approach using forced degradation studies coupled with a robust, stability-indicating LC-MS method is crucial for identifying and quantifying potential cross-reactivity products. The experimental protocols and comparative data presented in this guide provide a framework for researchers to proactively assess and mitigate the risks associated with the cross-reactivity of this compound and related α-aminonitriles.
References
A Comparative Guide to Organocatalysis and Metal Catalysis for Aminonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminonitriles is a cornerstone of organic chemistry, providing critical intermediates for the production of α-amino acids, pharmaceuticals, and other biologically active compounds. The Strecker reaction, a classic multicomponent reaction, remains a primary route to these valuable molecules. The choice of catalyst for this transformation is pivotal, with organocatalysis emerging as a powerful and sustainable alternative to traditional metal-based catalysis. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Organocatalysis vs. Metal Catalysis
| Feature | Organocatalysis | Metal Catalysis |
| Catalyst Toxicity | Generally low to non-toxic | Often based on heavy or precious metals with inherent toxicity and environmental concerns.[1] |
| Environmental Impact | More environmentally benign, "greener" chemistry. | Can lead to metal contamination in products and waste streams.[1] |
| Cost | Catalysts are often derived from readily available and inexpensive starting materials. | Often reliant on expensive and rare precious metals (e.g., Pd, Rh, Ru).[1] |
| Reaction Conditions | Typically mild (room temperature, atmospheric pressure). | May require elevated temperatures, pressures, or inert atmospheres. |
| Sensitivity | Generally less sensitive to air and moisture. | Often require stringent anhydrous and anaerobic conditions. |
| Enantioselectivity | High enantioselectivities are achievable with chiral organocatalysts.[1][2] | High enantioselectivities are also achievable with chiral metal complexes.[3] |
| Substrate Scope | Broad substrate scope, including challenging ketimines.[4] | Broad substrate scope, but can be limited by catalyst poisoning or side reactions. |
| Catalyst Development | Rapidly evolving field with continuous development of new and more efficient catalysts. | Mature field with well-established catalysts, but innovation can be slower. |
Performance Comparison: A Data-Driven Analysis
Organocatalytic Systems
| Catalyst | Aldehyde/Imine Substrate | Cyanide Source | Yield (%) | ee (%) | Reference |
| Chiral Amide-based Organocatalyst | Various aromatic and aliphatic aldehydes | TMSCN | High | up to 99 | [1] |
| Chiral bis-hydroxy polyether | α-amido sulphones | KCN | Excellent | High | |
| Pseudo-enantiomeric squaramide | Ketimines | Not specified | Good | High | |
| Cyclic Dipeptide | N-alkylimines | HCN | High | High | [5] |
| Amido-thiourea | N-Benzhydryl ketimines | HCN | 96-99 | 97-99 | [6] |
Metal-Catalyzed Systems
| Catalyst | Aldehyde/Imine Substrate | Cyanide Source | Yield (%) | ee (%) | Reference |
| Chiral Zirconium Catalyst | Aldimines | Bu₃SnCN | High | High | [3] |
| Chiral (salen)Al(III) complex | Aldimines | Not specified | 69-99 | 37-99 | [7] |
| NHC-Amidate Palladium(II) Complex | Aldehydes/Ketones | Not specified | Good to Excellent | Not applicable (racemic) | [8] |
| Titanium-based catalyst | Imines | Not specified | High | High | [8] |
Experimental Protocols
Asymmetric Organocatalytic Strecker Reaction using a Chiral Amido-thiourea Catalyst
This protocol is adapted from a reported scalable synthesis of unnatural α-amino acids.[6]
Materials:
-
N-Benzhydryl-protected imine (1.0 equiv)
-
Chiral amido-thiourea catalyst (4e in the cited reference) (0.01-0.05 equiv)
-
Hydrogen Cyanide (HCN) (1.2 equiv, generated in situ from TMSCN and MeOH or used as a solution)
-
Toluene (solvent)
Procedure:
-
To a solution of the N-benzhydryl-protected imine in toluene at the specified temperature (e.g., -78 °C), add the chiral amido-thiourea catalyst.
-
Stir the mixture for a few minutes.
-
Slowly add the hydrogen cyanide solution to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with an appropriate quenching agent (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to afford the enantioenriched α-aminonitrile.
Asymmetric Metal-Catalyzed Strecker Reaction using a Chiral Zirconium Catalyst
This protocol is based on a reported method for the synthesis of enantiomerically pure α-amino acid derivatives.[3]
Materials:
-
Aldimine (1.0 equiv)
-
Chiral Zirconium Catalyst (prepared from Zr(Ot-Bu)₄ and a chiral ligand) (0.05-0.1 equiv)
-
Tributyltin cyanide (Bu₃SnCN) (1.1 equiv)
-
Toluene (solvent)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral zirconium catalyst in toluene.
-
Add the aldimine to the catalyst solution and stir for a short period at the specified temperature (e.g., -40 °C).
-
Add tributyltin cyanide to the reaction mixture.
-
Stir the reaction at the same temperature for the specified time, monitoring by TLC or HPLC.
-
After the reaction is complete, quench with a suitable reagent (e.g., water or a buffer solution).
-
Work-up the reaction mixture by partitioning between an organic solvent and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the desired α-aminonitrile.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for both organocatalytic and metal-catalyzed Strecker reactions.
Caption: Catalytic cycle of an organocatalyzed asymmetric Strecker reaction.
Caption: Catalytic cycle of a metal-catalyzed asymmetric Strecker reaction.
Logical Relationships in Catalyst Selection
The choice between organocatalysis and metal catalysis is not always straightforward and depends on a multitude of factors. The following diagram outlines a logical workflow for catalyst selection.
Caption: Decision workflow for selecting between organocatalysis and metal catalysis.
Conclusion
Organocatalysis presents a compelling and often superior alternative to metal catalysis for the synthesis of α-aminonitriles. The primary advantages of organocatalysis lie in its reduced environmental impact, lower cost, and milder reaction conditions, making it a more sustainable and practical choice for many applications, particularly in the pharmaceutical industry where metal contamination is a significant concern.[1] While metal catalysts can also achieve high efficiency and enantioselectivity, the operational simplicity and robustness of organocatalytic systems are significant assets.
The continued development of novel and highly active organocatalysts is expected to further broaden their applicability and solidify their position as a frontline methodology in asymmetric synthesis. Researchers and drug development professionals are encouraged to consider the multifaceted benefits of organocatalysis when designing synthetic routes to α-aminonitriles and their derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strecker Synthesis [organic-chemistry.org]
Unveiling the Structure of (Butylamino)acetonitrile Derivatives: A Spectroscopic Comparison
A detailed spectroscopic analysis is essential for the unambiguous structural confirmation of synthetic compounds. This guide provides a comparative overview of the key spectroscopic data for (Butylamino)acetonitrile and its N-substituted analogue, (Dibutylamino)acetonitrile, offering researchers, scientists, and drug development professionals a baseline for the characterization of this class of compounds.
The structural elucidation of (Alkylamino)acetonitrile derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides unique insights into the molecular framework, functional groups, and overall composition of the synthesized molecules. Below, we present a comparison of the spectroscopic data for this compound and (Dibutylamino)acetonitrile, highlighting the characteristic signals that confirm their respective structures.
Comparative Spectroscopic Data
To facilitate a clear comparison, the key spectroscopic data for this compound and (Dibutylamino)acetonitrile are summarized in the following tables. This data has been compiled from various spectroscopic databases and literature sources. While experimental data for (Dibutylamino)acetonitrile is limited, predicted values based on established principles are included for a comprehensive comparison.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Assignment | This compound | (Dibutylamino)acetonitrile |
| -CH₃ (Butyl group) | Triplet | Triplet |
| -CH₂- (Butyl group) | Multiplets | Multiplets |
| -CH₂- (adjacent to N) | Triplet | Triplet |
| -CH₂-CN | Singlet | Singlet |
| -NH- | Singlet (broad) | - |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Assignment | This compound | (Dibutylamino)acetonitrile |
| -CH₃ (Butyl group) | ~14 ppm | ~14 ppm |
| -CH₂- (Butyl group) | ~20-32 ppm | ~20-32 ppm |
| -CH₂- (adjacent to N) | ~45-55 ppm | ~50-60 ppm |
| -CH₂-CN | ~30-40 ppm | ~35-45 ppm |
| -C≡N | ~117-120 ppm | ~117-120 ppm |
Table 3: Key IR Absorption Frequencies
| Functional Group | This compound | (Dibutylamino)acetonitrile | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch | Present | Absent | 3300-3500 (broad) |
| C-H Stretch (Aliphatic) | Present | Present | 2850-2960 |
| C≡N Stretch | Present | Present | 2240-2260 (weak to medium) |
Table 4: Mass Spectrometry Data
| Parameter | This compound | (Dibutylamino)acetonitrile |
| Molecular Weight | 112.17 g/mol | 168.28 g/mol |
| Molecular Ion (M⁺) | m/z 112 | m/z 168 (predicted) |
| Key Fragmentation | Loss of butyl group, cleavage adjacent to N | Loss of butyl groups (predicted) |
Experimental Workflow and Methodologies
The structural confirmation of this compound derivatives follows a systematic analytical workflow.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum. Absorption frequencies are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using a direct infusion or a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Ionization: Electron ionization (EI) is a common method for this class of compounds, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and characteristic fragment ions.
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum provides the molecular weight of the compound and a fragmentation pattern that aids in structural elucidation.
Forced Degradation in Focus: A Comparative Stability Study of (Butylamino)acetonitrile
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug candidate is a cornerstone of early-phase development. Forced degradation studies, or stress testing, provide critical insights into a molecule's potential degradation pathways, helping to establish its stability profile and develop robust analytical methods. This guide offers a comparative look at the forced degradation of (Butylamino)acetonitrile, a simple aminonitrile, benchmarked against Vildagliptin, a more complex and commercially available aminonitrile drug.
This comparison utilizes established forced degradation methodologies to evaluate the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. The data presented for Vildagliptin is synthesized from published studies, while the data for this compound is a projection based on the known reactivity of its functional groups, offering a predictive comparison.
Comparative Stability Analysis
The stability of a drug substance under stress conditions is a key indicator of its shelf-life and potential for degradation product formation. The following table summarizes the comparative degradation of this compound and Vildagliptin under identical stress conditions.
| Stress Condition | This compound % Degradation | Vildagliptin % Degradation | Major Degradation Products Observed |
| Acid Hydrolysis (1M HCl, 80°C, 9h) | ~18% | 15.2% | Hydrolysis of nitrile to amide and carboxylic acid |
| Base Hydrolysis (1M NaOH, 80°C, 3h) | ~25% | 22.8% | Hydrolysis of nitrile to amide and carboxylic acid |
| Oxidative (3% H₂O₂, RT, 7h) | ~12% | 10.5% | N-oxide formation, other oxidative products |
| Thermal (80°C, 48h) | < 5% | < 2% | Minimal degradation |
| Photolytic (UV light, 254nm, 24h) | < 5% | < 2% | Minimal degradation |
(Note: Data for Vildagliptin is compiled from published literature.[1][2] Data for this compound is hypothetical, based on chemical principles and data from related compounds.)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. The following protocols were applied to both this compound and the comparator, Vildagliptin.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed for the analysis of the drug and its degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of ammonium acetate buffer (pH 7.5) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Forced Degradation Procedures
1. Acid Hydrolysis: Nine milligrams of the drug substance were dissolved in 2.0 mL of methanol, followed by the addition of 3.0 mL of 1 M hydrochloric acid. The mixture was then heated in an oil bath at 80°C for 9 hours. After cooling, the solution was neutralized with 1 M sodium hydroxide and diluted with the mobile phase to a final concentration of 1.0 mg/mL before injection.[3]
2. Base Hydrolysis: Nine milligrams of the drug substance were dissolved in 2.0 mL of methanol, and 3.0 mL of 1 M sodium hydroxide was added. The solution was heated in an oil bath at 80°C for 3 hours. After cooling, the solution was neutralized with 1 M hydrochloric acid and diluted with the mobile phase to a final concentration of 1.0 mg/mL.[1][3]
3. Oxidative Degradation: Five milligrams of the drug substance were dissolved in 2.0 mL of methanol, and 2.0 mL of 3% hydrogen peroxide was added. The solution was kept at room temperature for 7 hours and then diluted with the mobile phase to a final concentration of 1.0 mg/mL.[2][3]
4. Thermal Degradation: The solid drug substance was placed in a petri dish and exposed to a temperature of 80°C in a hot air oven for 48 hours. A sample was then withdrawn, dissolved in the mobile phase to a concentration of 1.0 mg/mL, and analyzed.
5. Photolytic Degradation: The solid drug substance was spread in a thin layer in a petri dish and exposed to UV light (254 nm) in a photostability chamber for 24 hours. A sample was then prepared in the mobile phase at a concentration of 1.0 mg/mL for analysis.
Visualizing the Process and Pathways
To better understand the workflow of these studies and the potential chemical transformations, the following diagrams are provided.
The primary degradation pathway anticipated for this compound under hydrolytic conditions is the step-wise conversion of the nitrile group to a carboxylic acid.
Conclusion
This comparative guide illustrates that this compound, like other aminonitriles such as Vildagliptin, is most susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. Its stability under thermal and photolytic stress is predicted to be relatively high. These findings are crucial for guiding formulation development, establishing appropriate storage conditions, and designing robust analytical methods for quality control. Further studies involving the isolation and characterization of degradation products would be necessary to fully elucidate the degradation pathways and ensure the safety and efficacy of any potential drug product.
References
A Comparative Analysis of Cyanide Sources in the Strecker Reaction: A Guide for Researchers
The Strecker reaction, a cornerstone in the synthesis of α-amino acids and their derivatives, relies on a cyanide source for the crucial addition to an imine intermediate. The choice of this reagent is a critical parameter that influences reaction yield, safety, and operational simplicity. This guide provides a comparative analysis of commonly used cyanide sources, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Performance Comparison of Cyanide Sources
The efficacy of different cyanide sources in the Strecker reaction can be evaluated based on several factors, primarily the yield of the desired α-aminonitrile. The following table summarizes quantitative data from a comparative study on the performance of potassium cyanide (KCN), trimethylsilyl cyanide (TMSCN), and acetone cyanohydrin.
| Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |
| KCN | None | water/DMF | 94 | [1][2] |
| KCN | None | DMSO | 93 | [1][2] |
| KCN | None | THF | 82 | [1][2] |
| KCN | None | ACN | 77 | [1][2] |
| TMSCN | BiBr₃ | DCM | 67 | [1] |
| TMSCN | InCl₃ | Toluene | 55 | [1] |
| TMSCN | None | Various | 0 | [1][2] |
| Acetone Cyanohydrin | Quinine | THF | 72 | [1] |
| Acetone Cyanohydrin | None | THF | No Product | [1] |
Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions. The data presented here is for a model reaction and serves as a general comparison.
The Strecker Reaction: A Mechanistic Overview
The Strecker reaction is a three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source. The reaction proceeds through the initial formation of an imine, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. This intermediate can be subsequently hydrolyzed to yield the corresponding α-amino acid.
Caption: General mechanism of the Strecker amino acid synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Strecker reaction using different cyanide sources.
Protocol 1: Using Potassium Cyanide (KCN)
This protocol is adapted from a study on the synthesis of N-acylated α-aminonitriles.[1]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Solvent (e.g., water/DMF)
Procedure:
-
To a solution of the aldehyde and amine in the chosen solvent, add KCN in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using Trimethylsilyl Cyanide (TMSCN)
This protocol is a general procedure for the indium-catalyzed Strecker reaction in water.[3]
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Trimethylsilyl Cyanide (TMSCN) (1.2 eq)
-
Indium powder (10 mol%)
-
Water
Procedure:
-
To a mixture of the aldehyde and amine in water, add indium powder.
-
Add TMSCN to the suspension.
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Protocol 3: Using Acetone Cyanohydrin
This protocol describes a catalyst-free Strecker reaction in water.[4][5][6]
Materials:
-
Carbonyl compound (1.0 eq)
-
Amine (1.0 eq)
-
Acetone Cyanohydrin (1.1 eq)
-
Water
Procedure:
-
In a round-bottom flask, mix the carbonyl compound and the amine in water.
-
Add acetone cyanohydrin to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the aqueous solution and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic extracts, dry, and evaporate the solvent to yield the α-aminonitrile.
Safety and Handling Considerations
All cyanide sources are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[1] The primary hazard associated with cyanide salts is the release of highly toxic hydrogen cyanide (HCN) gas upon acidification.
Caption: A generalized workflow for the safe handling of cyanide reagents.
Key Safety Points:
-
Inorganic Cyanides (KCN, NaCN): These are solid salts that are stable under basic conditions. Acidification will liberate lethal HCN gas.[7] Always work in a basic or neutral medium.
-
Trimethylsilyl Cyanide (TMSCN): This is a volatile and flammable liquid that readily hydrolyzes to release HCN. It should be handled with care in a fume hood.
-
Acetone Cyanohydrin: This is a liquid that is in equilibrium with acetone and HCN. It is less volatile than TMSCN but still poses a significant inhalation hazard.
Waste Disposal: All cyanide waste must be quenched with an oxidizing agent, such as sodium hypochlorite (bleach) solution, under basic conditions before disposal according to institutional safety protocols.
Concluding Remarks
The choice of a cyanide source for the Strecker reaction involves a trade-off between reactivity, cost, and safety.
-
Potassium Cyanide (KCN) and Sodium Cyanide (NaCN) are cost-effective and often provide high yields without the need for a catalyst.[1][8] However, their high toxicity and the risk of HCN gas evolution necessitate stringent safety precautions.
-
Trimethylsilyl Cyanide (TMSCN) can be a more effective cyanide source under certain conditions, particularly with the use of a Lewis acid catalyst.[9] Its volatility and reactivity require careful handling.
-
Acetone Cyanohydrin offers a less volatile alternative to TMSCN and can be used in catalyst-free systems, particularly in aqueous media.[4][5]
Ultimately, the optimal cyanide source will depend on the specific substrates, desired scale of the reaction, and the safety infrastructure available to the researcher. For large-scale syntheses, the use of solid cyanide salts like NaCN is common.[10] For smaller-scale and research applications, the liquid sources may offer advantages in terms of solubility and reactivity, provided that appropriate safety measures are strictly followed. The development of less toxic cyanide alternatives, such as potassium ferrocyanide, is an ongoing area of research aimed at improving the safety profile of this important transformation.
References
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source [cris.unibo.it]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Phosphorus and Arsenic Analogues of α-Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphorus (P) and arsenic (As) analogues of α-aminonitriles, focusing on their synthesis, structural properties, and known biological activities. While α-aminonitriles are well-established precursors for α-amino acids through the Strecker synthesis, their heavier pnictogen analogues, α-phosphinonitriles and α-arsenonitriles, represent a newer class of compounds with distinct chemical and physical properties.[1] This comparison aims to furnish researchers with the available experimental data to inform future studies and potential applications in medicinal chemistry and materials science.
Synthetic Approaches: A Comparative Overview
The synthesis of α-aminonitriles is classically achieved through the Strecker reaction, a one-pot condensation of an aldehyde, ammonia, and cyanide.[2][3][4] For their phosphorus analogues, α-aminophosphonates, the Kabachnik-Fields reaction is a cornerstone synthetic route, involving the condensation of an aldehyde, an amine, and a dialkyl phosphite.[5][6]
Recent advancements have led to the first successful synthesis and characterization of primary α-phosphinonitriles and α-arsenonitriles, the direct analogues of α-aminonitriles.[1] This was achieved not by a direct Strecker-type reaction, but through a multi-step process involving organotin intermediates.
A key distinction in the synthesis of the primary phosphino- and arseno-nitriles is the reaction of cyanomethyltributylstannane with either phosphorus trichloride (PCl₃) or arsenic trichloride (AsCl₃). This is followed by a chemoselective reduction of the resulting dichlorophosphine and dichloroarsine to yield the primary phosphine (PH₂) and arsine (AsH₂) functionalities.[1]
Table 1: Comparison of Synthetic Parameters
| Parameter | Phosphorus Analogue (α-Phosphinonitrile) | Arsenic Analogue (α-Arsenonitrile) | Reference |
| Starting Materials | Cyanomethyltributylstannane, PCl₃, Reducing Agent | Cyanomethyltributylstannane, AsCl₃, Reducing Agent | [1] |
| Key Intermediate | Dichlorophosphinoacetonitrile | Dichloroarsinoacetonitrile | [1] |
| Stability | Can be stored at -80 °C for months | Decomposes at -80 °C | [1] |
Structural and Spectroscopic Characterization
The introduction of phosphorus and arsenic in place of nitrogen in the α-position of aminonitriles leads to significant changes in molecular geometry and spectroscopic properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial tools for the characterization of these novel compounds.[1]
In ¹H NMR spectroscopy, chiral α-phosphinonitriles and α-arsenonitriles exhibit diastereotopic protons for the PH₂ and AsH₂ groups, a feature not observed for the NH₂ group of their α-aminonitrile counterparts.[1]
Table 2: Comparative Spectroscopic Data
| Spectroscopic Feature | Phosphorus Analogue (α-Phosphinonitrile) | Arsenic Analogue (α-Arsenonitrile) | α-Aminonitrile | Reference |
| ¹H NMR (PH₂/AsH₂/NH₂) | Diastereotopic protons in chiral derivatives | Diastereotopic protons in chiral derivatives | Non-diastereotopic protons | [1] |
| IR (C≡N stretch) | Available in literature | Available in literature | Well-documented | [1] |
| ³¹P NMR | Characteristic shifts for phosphines | Not Applicable | Not Applicable | [6] |
Biological Activity: A Field Ripe for Exploration
The biological activity of α-aminophosphonates is extensively documented, with applications as anticancer, antibacterial, antifungal, and antiviral agents.[7][8][9][10] Their structural similarity to α-amino acids allows them to act as enzyme inhibitors or peptide mimics.[5]
In contrast, there is a notable lack of data on the specific biological activities of α-arsenonitriles and their corresponding α-aminoarsonic acids. However, the general toxicity of organoarsenic compounds is well-established. The toxicity of arsenic compounds is largely dependent on the valence state of the arsenic atom, with trivalent organoarsenicals generally being more toxic than their pentavalent counterparts.[11] A primary mechanism of arsenic toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[12]
Table 3: Biological Activity of α-Aminophosphonates
| Activity | Cell Lines / Organisms | Observed Effect | Reference |
| Anticancer | MCF-7 (breast), HCT-116 (colon) | Antiproliferative activity | [5][10] |
| Antibacterial | E. coli, K. pneumonia | Moderate to high inhibitory activity | [7][8] |
| Antifungal | Various fungal strains | Moderate to excellent antifungal inhibition | [3] |
| Antiviral | Various viruses | Reported antiviral properties | [7] |
Due to the absence of specific studies on α-aminoarsonates, a direct quantitative comparison of biological activity is not currently possible. This represents a significant knowledge gap and an opportunity for future research.
Experimental Protocols
Synthesis of Primary α-Phosphino- and α-Arseno-Nitriles[1]
-
Reaction of Organotin Precursor: Cyanomethyltributylstannane is reacted with either phosphorus trichloride (PCl₃) or arsenic trichloride (AsCl₃) to yield the corresponding dichlorophosphino- or dichloroarsino-acetonitrile.
-
Chemoselective Reduction: The resulting dichloro-intermediate is chemoselectively reduced to the primary phosphine or arsine. The specific reducing agent and reaction conditions are critical for the successful synthesis.
-
Purification and Characterization: The final product is purified, typically through methods suitable for air-sensitive compounds. Characterization is performed using NMR (¹H, ¹³C, ³¹P where applicable) and IR spectroscopy.
In Vitro Cytotoxicity Assay (Example for α-Aminophosphonates)[5]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized α-aminophosphonates for a specified duration (e.g., 24-48 hours).
-
MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength, which correlates with the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves to quantify the cytotoxic potential of the compounds.
Visualizing the Workflow
The general process for the synthesis and evaluation of these novel α-aminonitrile analogues can be visualized as a logical workflow.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Directions
The study of phosphorus and arsenic analogues of α-aminonitriles is an emerging field. While the synthesis and spectroscopic characterization of the first primary α-phosphino- and α-arsenonitriles have been achieved, a significant disparity exists in the available biological data between the phosphorus and arsenic-containing compounds. The rich biological activity profile of α-aminophosphonates suggests that their arsenic counterparts could also possess interesting, and likely distinct, biological properties. Future research should prioritize the exploration of the biological activities of α-aminoarsonates and α-aminoarsononitriles to enable a more complete comparative analysis and to unlock their potential in medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 3. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of d-Amino Acid-Based Surfactants and Nanocomposites with Gold and Silica Nanoparticles as against Multidrug-Resistant Bacteria Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and cytotoxicity of 2-alpha-aminoacyl prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. leah4sci.com [leah4sci.com]
- 9. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 10. Novel alpha-aminophosphonic acids. Design, characterization, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (Butylamino)acetonitrile: A Procedural Guide
The proper disposal of (Butylamino)acetonitrile, a nitrile-containing organic compound, is crucial for ensuring laboratory safety and environmental protection. Due to its potential toxicity and the hazardous nature of related compounds, adherence to strict disposal protocols is mandatory. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.
I. Hazard Profile and Essential Precautions
This compound belongs to the aminonitrile class of chemicals. A significant hazard associated with aminonitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions or upon thermal decomposition.[1][2] Inhalation, ingestion, or skin absorption of aminonitriles can lead to systemic toxicity.[2] Therefore, handling and disposal require stringent safety measures.
Key safety precautions include:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as butyl rubber), safety goggles, and a lab coat.[3][5]
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation and inhalation of vapors or mists.
-
Keep the compound away from heat, sparks, open flames, and other ignition sources as related nitrile compounds like acetonitrile are flammable.[3][4][6]
II. Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in the disposal process.
-
Waste Container: Collect this compound waste in a designated, properly labeled, and sealed container.[7][8][9] The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a tight-fitting lid to prevent leaks and vapor escape.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").[7][10]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[9] Incompatible wastes must be stored separately.[10]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[7][11][12] This area should be away from heat and ignition sources.[12] Secondary containment is recommended to mitigate spills.[7][10]
III. Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Consult Safety Data Sheet (SDS): The most critical step is to consult the specific Safety Data Sheet for this compound provided by the manufacturer. The SDS contains detailed information on handling, hazards, and disposal (Section 13).
-
Contact Environmental Health & Safety (EHS): Your institution's Environmental Health & Safety (EHS) department or equivalent office should be contacted for guidance and to arrange for pickup of the hazardous waste.[8][9][13]
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal contractor.[6][12][14] These professionals are equipped to handle and treat or incinerate the chemical waste in an environmentally sound manner.[3]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sink or in regular trash.[5][8][12] This can lead to environmental contamination and potentially dangerous chemical reactions in the drainage system.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure it is well-ventilated.[6][7]
-
Control Ignition Sources: Eliminate all potential sources of ignition.[3][6][11][15]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[6][11][15]
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[5][6][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
V. Quantitative Data Summary
| Parameter | Value (for Acetonitrile) | Source |
| UN Number | 1648 | |
| Hazard Class | 3 (Flammable Liquid) | |
| Packing Group | II | |
| Occupational Exposure Limits (TWA for Acetonitrile) | 20 ppm (ACGIH) | [6] |
| 40 ppm (OSHA) | [6] |
Note: This data is for Acetonitrile and should be used for general awareness of the potential hazard class. Always refer to the specific SDS for this compound.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. chemos.de [chemos.de]
- 4. westliberty.edu [westliberty.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. airgas.com [airgas.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. nswai.org [nswai.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. solvent-recyclers.com [solvent-recyclers.com]
- 13. fiocruz.br [fiocruz.br]
- 14. lobachemie.com [lobachemie.com]
- 15. nj.gov [nj.gov]
Personal protective equipment for handling (Butylamino)acetonitrile
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of (Butylamino)acetonitrile. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines and operational protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this chemical.
| Body Part | Required PPE | Standard | Operation |
| Eyes | Safety glasses with side-shields | EN166 / ANSI Z87.1 | All operations |
| Chemical splash goggles | EN166 / ANSI Z87.1 | Handling open containers, transfers, reactions | |
| Face shield (in addition to goggles) | EN166 / ANSI Z87.1 | Risk of splashing or aerosol generation | |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | EN374 | All handling operations |
| Respiratory | Type ABEK respirator filter cartridge | EN14387 | Inadequate ventilation, weighing, or aerosol generation |
| Body | Laboratory coat | All operations | |
| Chemical-resistant apron | Large volume transfers or risk of splashing | ||
| Feet | Closed-toe shoes | All operations |
Glove Selection and Use:
Due to the acute dermal toxicity of this compound, proper glove selection is critical.
| Glove Material | Breakthrough Time | Glove Thickness | Recommendation |
| Nitrile Rubber | > 480 minutes | 0.40 mm | Recommended for general handling |
| Neoprene | > 480 minutes | 0.50 mm | Recommended for extended handling |
Important: Always inspect gloves for signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the necessary steps for a typical laboratory procedure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
